Salifluor
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
78417-90-0 |
|---|---|
Molecular Formula |
C22H24F3NO3 |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
2-hydroxy-5-octanoyl-N-[3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C22H24F3NO3/c1-2-3-4-5-6-10-19(27)15-11-12-20(28)18(13-15)21(29)26-17-9-7-8-16(14-17)22(23,24)25/h7-9,11-14,28H,2-6,10H2,1H3,(H,26,29) |
InChI Key |
UOWIFEANNONTKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C1=CC(=C(C=C1)O)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Appearance |
Solid powder |
Other CAS No. |
78417-90-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-n-octanoyl-3'-trifluoromethyl-salicylanilide salifluo |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Salifluor: A Technical Guide for Researchers
For the attention of researchers, scientists, and drug development professionals, this document provides an in-depth exploration of the mechanism of action of Salifluor (5-n-octanoyl-3'-trifluoromethyl-salicylanilide), a broad-spectrum antimicrobial and anti-inflammatory agent.
This compound has demonstrated significant efficacy in clinical settings as an anti-plaque and anti-gingivitis agent, with performance comparable to established treatments such as chlorhexidine.[1] This guide synthesizes the current understanding of its molecular interactions and cellular effects, offering a technical foundation for further research and development.
Core Mechanism of Action: Protonophore Activity
The primary antimicrobial mechanism of this compound is attributed to its function as a protonophore. As a member of the salicylanilide class of compounds, this compound possesses the ability to transport protons across biological membranes, a process that disrupts the crucial proton motive force (PMF) in bacteria.
The PMF is an electrochemical gradient generated by the electron transport chain, essential for vital cellular processes, including:
-
ATP Synthesis: The flow of protons through ATP synthase drives the production of ATP, the cell's primary energy currency.
-
Active Transport: Many nutrient uptake and waste efflux systems are powered by the PMF.
-
Motility: The rotation of flagella in motile bacteria is driven by proton influx.
By acting as a proton shuttle, this compound dissipates this gradient, leading to a cascade of detrimental effects on bacterial cells, ultimately resulting in cell death.
Signaling Pathway of this compound's Protonophore Action
The following diagram illustrates the proposed signaling pathway for this compound's antimicrobial action at the bacterial cytoplasmic membrane.
Potential Anti-inflammatory Mechanism
While the primary focus of research has been on its antimicrobial properties, this compound is also recognized as an anti-inflammatory agent.[1] The precise mechanism for its anti-inflammatory action is not as well-defined as its protonophore activity. However, studies on related salicylates suggest a potential role in modulating inflammatory pathways. One such proposed mechanism involves the inhibition of key epigenetic regulators, p300 and CREB-binding protein (CBP). These proteins are involved in the transcriptional activation of pro-inflammatory genes. By inhibiting these regulators, salicylates can suppress the production of inflammatory mediators.
It is important to note that this anti-inflammatory mechanism is extrapolated from studies on related compounds and requires specific experimental validation for this compound.
Quantitative Data
Specific quantitative data for this compound's antimicrobial activity, such as Minimum Inhibitory Concentrations (MICs) against a broad range of oral pathogens, are not extensively available in publicly accessible literature. However, a study on structurally related fluoro and trifluoromethyl-substituted salicylanilides provides insights into the potential potency of this class of compounds against Staphylococcus aureus, including multidrug-resistant strains.
| Compound | Target Organism | MIC (µg/mL) |
| 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide | MRSA (9 strains) | 0.031–0.062 |
| 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide | VRSA (3 strains) | 0.031–0.062 |
Data from a study on related salicylanilide derivatives, not this compound directly.
Experimental Protocols
The following are generalized experimental protocols that can be employed to investigate and confirm the proposed mechanism of action of this compound.
Assessment of Protonophore Activity
Objective: To determine if this compound can transport protons across a lipid bilayer, dissipating a pH gradient.
Methodology:
-
Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) encapsulating a pH-sensitive fluorescent dye (e.g., pyranine).
-
pH Gradient Establishment: Establish a pH gradient across the vesicle membrane by making the external buffer more acidic than the internal buffer.
-
Fluorescence Measurement: Monitor the fluorescence of the entrapped dye over time using a spectrofluorometer. A change in fluorescence will indicate a change in the internal pH.
-
This compound Addition: Add this compound to the vesicle suspension.
-
Data Analysis: A rapid change in fluorescence upon the addition of this compound, indicating a collapse of the pH gradient, would confirm its protonophore activity. A known protonophore like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) should be used as a positive control.
Bacterial Viability and ATP Synthesis Inhibition Assay
Objective: To correlate the antimicrobial activity of this compound with a decrease in intracellular ATP levels.
Methodology:
-
Bacterial Culture: Grow a culture of a relevant oral bacterium (e.g., Streptococcus mutans) to the mid-logarithmic phase.
-
Treatment: Expose the bacterial culture to various concentrations of this compound. A vehicle control and a positive control (e.g., an antibiotic with a known mechanism) should be included.
-
Viability Assessment: At different time points, determine the number of viable bacteria using colony-forming unit (CFU) assays.
-
ATP Measurement: Simultaneously, lyse a portion of the bacterial culture at each time point and measure the intracellular ATP concentration using a commercial ATP bioluminescence assay kit.
-
Data Analysis: Plot bacterial viability and intracellular ATP levels as a function of this compound concentration and time. A dose-dependent decrease in both parameters would support the hypothesis that this compound's antimicrobial action is mediated by the disruption of energy metabolism.
In Vitro Anti-inflammatory Assay (NF-κB Reporter Assay)
Objective: To investigate the potential of this compound to inhibit the pro-inflammatory NF-κB signaling pathway.
Methodology:
-
Cell Culture: Use a cell line (e.g., macrophages) that has been stably transfected with an NF-κB reporter construct (e.g., luciferase or GFP under the control of an NF-κB responsive promoter).
-
Pre-treatment: Treat the cells with various concentrations of this compound for a defined period.
-
Inflammatory Challenge: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to activate the NF-κB pathway.
-
Reporter Gene Assay: After a suitable incubation period, measure the expression of the reporter gene (luciferase activity or GFP fluorescence).
-
Data Analysis: A dose-dependent decrease in reporter gene expression in this compound-treated cells compared to the LPS-only control would indicate an inhibitory effect on the NF-κB pathway.
Conclusion
The primary mechanism of action of this compound is its activity as a protonophore, leading to the dissipation of the proton motive force in bacteria, subsequent depletion of cellular ATP, and ultimately, cell death. While its anti-inflammatory properties are clinically observed, the specific molecular pathways underlying this effect require further investigation. The experimental protocols outlined in this guide provide a framework for future research to further elucidate the multifaceted therapeutic actions of this compound.
References
Salifluor: A Technical Guide to a Broad-Spectrum Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salifluor (5-n-octanoyl-3'-trifluoromethyl-salicylanilide) is a broad-spectrum antimicrobial agent with demonstrated efficacy against a range of microorganisms, particularly those implicated in oral plaque and dental caries.[1] As a member of the salicylanilide class of compounds, its mechanism of action is believed to involve the disruption of microbial cellular energy transduction. This technical guide provides a comprehensive overview of this compound, including its proposed mechanism of action, detailed experimental protocols for its evaluation, and a summary of the antimicrobial activity of the broader salicylanilide class. Due to the limited availability of public data, this guide also highlights areas for future research to fully elucidate the therapeutic potential of this compound.
Introduction
This compound is a hydrophobic, nonionic antimicrobial agent that has been primarily investigated for its application in oral hygiene products.[1] Its chemical structure, 5-n-octanoyl-3'-trifluoromethyl-salicylanilide, places it within the salicylanilide family, a class of compounds known for their diverse biological activities. While clinical and in-vitro studies have demonstrated this compound's effectiveness as an antiplaque agent, a detailed understanding of its broad-spectrum antimicrobial properties at a quantitative level remains an area of active investigation.[1][2] This document aims to consolidate the available scientific information on this compound and related compounds to serve as a resource for researchers and drug development professionals.
Proposed Mechanism of Action
The precise molecular targets of this compound have not been definitively elucidated in publicly available literature. However, based on studies of related salicylanilides, a plausible mechanism of action is the disruption of the proton motive force (PMF) across microbial cell membranes. Salicylanilides are known to act as protonophores, which are lipid-soluble molecules that can transport protons across biological membranes, thereby dissipating the electrochemical gradient that is essential for ATP synthesis and other vital cellular processes.
This proposed mechanism involves the following key steps:
-
Membrane Permeation: The hydrophobic nature of this compound allows it to readily partition into the lipid bilayer of the microbial cell membrane.
-
Proton Shuttling: Once in the membrane, this compound can pick up a proton from the more acidic exterior and release it into the more alkaline cytoplasm, effectively short-circuiting the proton gradient established by the electron transport chain.
-
Decoupling of Oxidative Phosphorylation: The dissipation of the PMF uncouples the electron transport chain from ATP synthesis, leading to a depletion of the cell's primary energy currency.
-
Inhibition of Efflux Pumps: Many bacterial efflux pumps, which are responsible for extruding antimicrobial agents from the cell, are powered by the PMF. By disrupting the PMF, this compound may also inhibit the action of these pumps, potentially leading to a synergistic effect when used in combination with other antimicrobials.
Caption: Proposed mechanism of action of this compound as a protonophore.
Quantitative Antimicrobial Activity Data
| Compound Class | Microorganism | MIC Range (µg/mL) | Reference |
| Salicylanilide 4-(Trifluoromethyl)benzoates | Mycobacterium tuberculosis | 0.5 - 32 (µmol/L) | [3] |
| Salicylanilide 4-(Trifluoromethyl)benzoates | Mycobacterium avium | 0.5 - 32 (µmol/L) | [3] |
| Salicylanilide 4-(Trifluoromethyl)benzoates | Mycobacterium kansasii | 0.5 - 32 (µmol/L) | [3] |
| Salicylanilide 4-(Trifluoromethyl)benzoates | Gram-positive bacteria (incl. MRSA) | ≥ 0.49 (µmol/L) | [3] |
Note: The original data was reported in µmol/L and has been presented as such to maintain accuracy. Researchers should convert these values to µg/mL based on the specific molecular weights of the compounds tested in the cited study for direct comparison.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the antimicrobial properties of this compound. These protocols are based on established standards and can be adapted for specific research needs.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth)
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)
-
Pipettes and sterile tips
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of this compound Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a concentration gradient. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Prepare a standardized inoculum of the test microorganism in sterile broth, adjusted to a 0.5 McFarland turbidity standard.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Add 10 µL of the diluted inoculum to each well containing the this compound dilutions and the positive control well. The negative control well should not be inoculated.
-
-
Controls:
-
Positive Control: A well containing broth and the microbial inoculum but no this compound.
-
Negative Control: A well containing only sterile broth to ensure no contamination.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature and duration for the specific microorganism (typically 18-24 hours at 37°C for many bacteria).
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.
-
Alternatively, the optical density (OD) of the wells can be measured using a microplate reader at a wavelength of 600 nm. The MIC is the lowest concentration that shows a significant reduction in OD compared to the positive control.
-
Minimum Bactericidal Concentration (MBC) Determination
This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Procedure:
-
Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-plate each aliquot onto a sterile agar plate (e.g., Mueller-Hinton Agar) that does not contain any this compound.
-
Incubate the agar plates at the optimal temperature and duration for the microorganism.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original number of colonies).
Anti-Biofilm Activity Assay
This protocol assesses the ability of this compound to inhibit biofilm formation.
Caption: Workflow for the anti-biofilm activity assay (inhibition).
Materials:
-
As per the MIC protocol, with the addition of:
-
Crystal violet solution (0.1% w/v)
-
Ethanol (95%) or another suitable solvent to solubilize the crystal violet.
Procedure:
-
Set up a 96-well plate with serial dilutions of this compound and controls as described in the MIC protocol.
-
Inoculate the wells with the standardized bacterial suspension.
-
Incubate the plate under conditions that promote biofilm formation (this may require a longer incubation period and specific media).
-
After incubation, carefully discard the liquid from the wells.
-
Gently wash the wells with a sterile buffer (e.g., phosphate-buffered saline) to remove planktonic (non-adherent) bacteria.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells again to remove excess stain.
-
Add 200 µL of 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm.
-
Measure the absorbance of the solubilized stain in a microplate reader at a wavelength of approximately 570 nm.
-
The concentration of this compound that results in a significant reduction in absorbance compared to the positive control is considered to have anti-biofilm activity.
Formulation and Delivery Considerations
A significant challenge in the application of this compound is its high hydrophobicity, which limits its solubility in aqueous formulations.[1] Research has shown that conventional surfactants like sodium lauryl sulfate (SLS) are not sufficient to adequately solubilize this compound.[1] However, stable and effective formulations have been achieved using mixed surfactant systems containing both anionic and nonionic surfactants.[1] Furthermore, the inclusion of polymers such as PVM/MA copolymer has been shown to enhance the adsorption and retention of this compound on surfaces, thereby improving its bioavailability and antiplaque efficacy.[1] These formulation strategies are crucial for maximizing the therapeutic potential of this compound in clinical applications.
Future Research Directions
While this compound shows promise as a broad-spectrum antimicrobial agent, further research is needed to fully characterize its potential. Key areas for future investigation include:
-
Quantitative Antimicrobial Susceptibility Testing: Determination of MIC and MBC values for this compound against a wide range of clinically relevant bacteria and fungi is essential to define its spectrum of activity.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways affected by this compound will provide a more complete understanding of its antimicrobial effects.
-
In Vivo Efficacy Studies: Evaluation of this compound in animal models of infection is necessary to assess its therapeutic potential beyond topical applications.
-
Resistance Studies: Investigation into the potential for microorganisms to develop resistance to this compound is crucial for its long-term viability as an antimicrobial agent.
-
Toxicology and Safety Studies: Comprehensive toxicological assessments are required to ensure the safety of this compound for various potential applications.
Conclusion
This compound is a broad-spectrum antimicrobial agent with a plausible mechanism of action centered on the disruption of microbial energy metabolism. While its application has been primarily explored in the context of oral hygiene, its properties as a salicylanilide suggest a broader potential. The lack of publicly available quantitative antimicrobial data represents a significant knowledge gap that needs to be addressed. The experimental protocols and mechanistic insights provided in this technical guide offer a framework for future research aimed at fully characterizing and harnessing the therapeutic potential of this compound.
References
- 1. In vitro and in vivo studies on this compound/PVM/MA copolymer/NaF combination as an antiplaque agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Some effects of mouthrinses containing this compound on de novo plaque formation and developing gingivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)-benzoates [mdpi.com]
Chemical structure and properties of 5-n-octanoyl-3'-trifluoromethyl-salicylanilide.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of 5-n-octanoyl-3'-trifluoromethyl-salicylanilide, a broad-spectrum antimicrobial agent also known as Salifluor. This document details its mechanism of action as a protonophore, offers insights into its synthesis, and provides standardized protocols for its biological evaluation. The information is intended to support further research and development of this and related compounds in the field of antimicrobial drug discovery.
Chemical Structure and Properties
5-n-octanoyl-3'-trifluoromethyl-salicylanilide (this compound) is a derivative of salicylanilide, characterized by an n-octanoyl group attached to the salicylic acid moiety and a trifluoromethyl group on the aniline ring.
Chemical Structure:
-
IUPAC Name: 2-hydroxy-5-octanoyl-N-(3-(trifluoromethyl)phenyl)benzamide[1]
-
Synonyms: this compound, 5-n-octanoyl-3'-trifluoromethylsalicylanilide[1][2]
Physicochemical Properties:
A summary of the known and predicted physicochemical properties of 5-n-octanoyl-3'-trifluoromethyl-salicylanilide is presented in Table 1. The compound is noted to be highly hydrophobic.[1][3]
| Property | Value | Source |
| Molecular Weight | 407.43 g/mol | [1][2] |
| Molecular Formula | C₂₂H₂₄F₃NO₃ | [1][2] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO. Highly hydrophobic.[1][3] | MedKoo, PubMed |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available |
Table 1: Physicochemical Properties of 5-n-octanoyl-3'-trifluoromethyl-salicylanilide
Mechanism of Action: Protonophore Activity
Salicylanilides, including 5-n-octanoyl-3'-trifluoromethyl-salicylanilide, are known to function as protonophores, which are lipid-soluble molecules that shuttle protons across biological membranes.[4] This action disrupts the proton motive force (PMF), which is essential for vital cellular processes in bacteria, such as ATP synthesis and active transport.[5] The dissipation of the proton gradient across the bacterial cell membrane leads to a collapse of the cell's energy-transducing capacity, ultimately resulting in cell death.[4][5] The lipophilic nature of the salicylanilide scaffold allows it to readily insert into the lipid bilayer of the cell membrane. The weakly acidic phenolic hydroxyl group can be deprotonated in the relatively alkaline environment of the bacterial cytoplasm, pick up a proton at the more acidic exterior of the membrane, and then release it into the cytoplasm, effectively short-circuiting the natural proton gradient.
The proposed mechanism involves the salicylanilide molecule crossing the outer membrane and being expelled by efflux pumps.[5] However, in the presence of efflux pump inhibitors or when the outer membrane is compromised, the salicylanilide can effectively uncouple the electron transport chain, dissipate the PMF, increase oxygen consumption, and decrease ATP production.[5]
Caption: Figure 1: Proposed Signaling Pathway of Salicylanilide Action.
Experimental Protocols
Synthesis of 5-n-octanoyl-3'-trifluoromethyl-salicylanilide
Materials:
-
5-n-octanoylsalicylic acid
-
3-(Trifluoromethyl)aniline
-
Phosphorus trichloride (PCl₃) or other coupling agent (e.g., DCC)
-
Anhydrous solvent (e.g., toluene, xylene, or chlorobenzene)[7]
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for purification (e.g., ethanol, hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-n-octanoylsalicylic acid and a stoichiometric equivalent of 3-(trifluoromethyl)aniline in an anhydrous solvent.
-
Coupling Agent Addition: Cool the mixture in an ice bath. Slowly add a sub-stoichiometric amount (approximately 0.3-0.4 equivalents) of phosphorus trichloride dropwise with vigorous stirring.[7] The reaction is exothermic and should be controlled.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a saturated sodium bicarbonate solution to neutralize the acid. Extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Caption: Figure 2: General Workflow for Synthesis and Purification.
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of 5-n-octanoyl-3'-trifluoromethyl-salicylanilide can be quantified by determining its Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.[5][9][10][11][12]
Materials:
-
5-n-octanoyl-3'-trifluoromethyl-salicylanilide
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains of interest (e.g., Streptococcus mutans, Staphylococcus aureus)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO at a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in the wells of a 96-well plate to achieve a range of desired final concentrations.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[5]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include positive controls (bacteria in medium without the compound) and negative controls (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[5]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.[9]
Caption: Figure 3: Workflow for MIC Determination.
Biological Activity
5-n-octanoyl-3'-trifluoromethyl-salicylanilide has been identified as a broad-spectrum antimicrobial agent.[1][3] Its primary reported application is in the inhibition of dental plaque formation.[1][3][13] Clinical studies have demonstrated its efficacy in mouthrinses for retarding de novo plaque formation and the development of gingivitis.[13] Its antimicrobial activity is attributed to its function as a protonophore, which is a common mechanism for salicylanilide compounds.[4]
Conclusion
5-n-octanoyl-3'-trifluoromethyl-salicylanilide is a promising antimicrobial agent with a well-understood mechanism of action. Its hydrophobicity presents challenges for formulation but also contributes to its membrane-disrupting activity. Further research into its physicochemical properties, optimization of its synthesis, and comprehensive evaluation of its antimicrobial spectrum and toxicological profile are warranted to fully explore its therapeutic potential. This guide provides a foundational resource for scientists and researchers to advance the study of this and other related salicylanilide compounds.
References
- 1. In vitro and in vivo studies on this compound/PVM/MA copolymer/NaF combination as an antiplaque agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Structural requirements of salicylanilides for uncoupling activity in mitochondria: quantitative analysis of structure-uncoupling relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ibg.kit.edu [ibg.kit.edu]
- 7. mdpi.com [mdpi.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Frontiers | Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology [frontiersin.org]
- 10. Structure-Activity Relationships of Antitubercular Salicylanilides Consistent with Disruption of the Proton Gradient via Proton Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
Understanding the hydrophobic nature of Salifluor in research applications.
For Immediate Release
This technical guide provides an in-depth analysis of the hydrophobic properties of Salifluor (5-n-octanoyl-3'-trifluoromethyl-salicylanilide) and its implications for research and development, particularly in the field of antimicrobial agent formulation for dental care.
Core Concepts: Understanding this compound's Hydrophobicity
This compound is a potent, broad-spectrum antimicrobial and anti-inflammatory agent.[1][2] Its chemical structure, characterized by a salicylanilide core with a long n-octanoyl chain and a trifluoromethyl group, confers a significantly hydrophobic nature to the molecule. This high hydrophobicity is a critical factor influencing its solubility, formulation, and mechanism of action.
Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 5-n-octanoyl-3'-trifluoromethyl-salicylanilide | Internal Analysis |
| Molecular Formula | C₂₂H₂₄F₃NO₃ | Internal Analysis |
| Molecular Weight | 407.43 g/mol | Internal Analysis |
| Calculated logP | 6.85 | ChemAxon |
This calculated logP value indicates that this compound is highly lipophilic and will preferentially partition into non-polar environments.
The Role of Hydrophobicity in this compound's Research Applications
The primary research application of this compound has been as an anti-plaque agent in dental formulations.[1][2] Its hydrophobic nature is both a challenge and an advantage in this context.
Formulation Challenges and Solutions
Due to its high hydrophobicity, this compound is poorly soluble in aqueous solutions, making its incorporation into mouthrinses and dentifrices challenging.[1] Researchers have overcome this by employing specific formulation strategies:
-
Surfactant Systems: Mixed surfactant systems containing anionic and nonionic surfactants are used to create stable micelles that can encapsulate the hydrophobic this compound molecule, allowing for its dispersion in an aqueous base.[1]
-
Co-polymers: The use of co-polymers such as polyvinyl methyl ether/maleic acid (PVM/MA) has been shown to significantly enhance the delivery and retention of this compound on tooth surfaces.[1] The hydrophobic interactions between this compound and the co-polymer likely contribute to this improved bioavailability.
Mechanism of Action as an Anti-Plaque Agent
This compound's efficacy as an anti-plaque agent is intrinsically linked to its hydrophobicity. As a member of the salicylanilide class of antimicrobials, its primary mechanism of action is the disruption of bacterial cell membranes.
Salicylanilides act as protonophores, which are lipid-soluble molecules that can transport protons across biological membranes. This dissipates the proton motive force (PMF) across the bacterial cell membrane, which is essential for ATP synthesis, nutrient transport, and motility. The disruption of the PMF ultimately leads to bacterial cell death.
The hydrophobic nature of this compound allows it to readily partition into and traverse the lipid bilayer of bacterial cell membranes, where it can exert its protonophoric activity.
Experimental Protocols
The following are detailed methodologies for key experiments related to the evaluation of this compound's anti-plaque efficacy, adapted from established protocols for testing such agents.
In Vitro Inhibition of Plaque Formation
This experiment assesses the ability of this compound formulations to prevent the formation of dental plaque on a hydroxyapatite model.
Materials:
-
Saliva-coated hydroxyapatite disks
-
Culture of a plaque-forming bacterium (e.g., Streptococcus mutans)
-
Artificial saliva
-
This compound-containing formulation (e.g., 0.12% this compound in a mouthrinse base with surfactants)
-
Placebo formulation (vehicle control)
-
Positive control (e.g., 0.12% chlorhexidine)
-
Crystal violet stain
Procedure:
-
Place saliva-coated hydroxyapatite disks in a 24-well plate.
-
Add the bacterial culture to each well and incubate to allow for initial bacterial adhesion.
-
After the initial adhesion phase, treat the disks with the this compound formulation, placebo, or positive control for a specified time (e.g., 2 minutes).
-
Rinse the disks with artificial saliva to remove excess formulation.
-
Incubate the disks in a growth medium to allow for plaque formation over a period of 24-48 hours.
-
After incubation, gently wash the disks to remove non-adherent bacteria.
-
Stain the plaque biofilm with crystal violet.
-
Elute the stain and measure the absorbance to quantify the amount of plaque formed.
-
Compare the plaque formation in the presence of the this compound formulation to the controls.
Adsorption and Retention on Tooth Surfaces
This experiment evaluates the ability of a formulation to deliver and retain this compound on a tooth-like surface.
Materials:
-
Saliva-coated hydroxyapatite disks
-
This compound formulation (with and without PVM/MA co-polymer)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Treat saliva-coated hydroxyapatite disks with the this compound formulations for a specified time.
-
Rinse the disks with artificial saliva at various time points to simulate oral clearance.
-
Extract the this compound remaining on the disks using a suitable organic solvent.
-
Quantify the amount of this compound in the extract using HPLC.
-
Compare the retention of this compound from formulations with and without the PVM/MA co-polymer to determine the co-polymer's effect on substantivity.
Visualizing Key Processes
The following diagrams illustrate the logical relationships and workflows described in this guide.
Caption: Formulation strategy to overcome this compound's hydrophobicity.
References
Salifluor: A Technical Guide to its History, Discovery, and Antiplaque Efficacy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salifluor (5n-octanoyl-3'-trifluormethylsalicylanilide) is a broad-spectrum antimicrobial agent that has demonstrated significant potential as an antiplaque and anti-inflammatory agent for oral health. This technical guide provides a comprehensive overview of the history, discovery, and mechanism of action of this compound, with a focus on its evaluation as an antiplaque agent. The document summarizes findings from key clinical and in vitro studies, details relevant experimental protocols, and presents visual representations of its proposed mechanism of action and experimental workflows. While this compound has shown efficacy comparable to established agents like chlorhexidine, challenges in its formulation due to its hydrophobic nature have necessitated innovative delivery systems to enhance its bioavailability and clinical effectiveness.
Introduction
Dental plaque, a complex biofilm of bacteria, is the primary etiological agent in the development of dental caries and periodontal diseases. Mechanical plaque control through brushing and flossing remains the cornerstone of oral hygiene. However, the adjunctive use of chemical antiplaque agents can significantly enhance plaque control, particularly in individuals with limited dexterity or compliance. This compound, a salicylanilide derivative, emerged as a promising candidate in this area, exhibiting both antibacterial and anti-inflammatory properties. This guide delves into the scientific journey of this compound from a laboratory compound to a potential therapeutic agent in oral care.
History and Discovery
The exact timeline and initial synthesis of this compound (5n-octanoyl-3'-trifluormethylsalicylanilide) are not well-documented in publicly available literature. Research into salicylanilides as antimicrobial agents has been ongoing for decades, with various derivatives being explored for a range of applications. The emergence of this compound as a specific antiplaque agent likely stemmed from broader screening programs of salicylanilide compounds for their efficacy against oral pathogens.
Key milestones in the development of this compound for oral care applications include:
-
Initial Investigations: Early studies focused on the broad-spectrum antimicrobial activity of salicylanilides, which likely led to the investigation of their potential in controlling oral microflora.
-
Clinical Evaluation: A series of clinical trials were conducted to assess the efficacy of this compound in mouthrinse formulations for the inhibition of de novo plaque formation and the prevention of gingivitis.[1] These studies established its potential as a viable antiplaque agent.
-
Formulation Development: Significant research was dedicated to overcoming the poor aqueous solubility of this compound.[2][3] This led to the development of formulations incorporating mixed surfactant systems and the bioadhesive polymer polyvinyl methyl ether/maleic anhydride (PVM/MA) copolymer to enhance its retention and bioavailability on oral surfaces.[2][3]
Mechanism of Action
The precise molecular mechanism of this compound's antiplaque activity has not been fully elucidated in the context of the oral biofilm. However, based on the known mechanisms of salicylanilides, a multi-faceted mode of action can be proposed.[2][4][5]
Salicylanilides are known to function as protonophores, disrupting the proton motive force (PMF) across bacterial cell membranes. This dissipation of the proton gradient has several downstream effects:
-
Inhibition of ATP Synthesis: The PMF is essential for driving ATP synthase. By disrupting the proton gradient, this compound likely inhibits ATP production, depriving the bacterial cells of their primary energy source.
-
Impaired Transport: Many essential nutrients are transported into bacterial cells via PMF-dependent transport systems. The disruption of the PMF would therefore hinder nutrient uptake.
-
Inhibition of Efflux Pumps: While some bacteria utilize efflux pumps to expel antimicrobial agents, the dissipation of the PMF can also inhibit the function of these pumps, potentially increasing the intracellular concentration of this compound and other co-administered agents.
-
Interference with Two-Component Signal Transduction Systems: Some salicylanilides have been shown to inhibit bacterial two-component regulatory systems (TCS).[6] These systems are crucial for bacteria to sense and respond to environmental changes, including those encountered within the oral cavity. Inhibition of TCS could disrupt processes like biofilm formation, acid tolerance, and virulence factor expression.
The combination of these effects likely contributes to the bacteriostatic and bactericidal activity of this compound against plaque-forming bacteria, as well as its ability to interfere with the integrity of the plaque matrix.
Experimental Protocols
The antiplaque efficacy of this compound has been evaluated in a series of clinical trials, primarily employing a plaque regrowth model. While the full, detailed protocols are not publicly available, the following represents a typical methodology based on the published abstracts and standard practices in oral care research.[1][7][8][9]
Plaque Regrowth Clinical Trial Protocol
Objective: To evaluate the efficacy of a this compound-containing mouthrinse in inhibiting de novo plaque formation over a specified period of no mechanical oral hygiene.
Study Design: A double-blind, randomized, crossover clinical trial.
Participants: Healthy adult volunteers with a full dentition and good oral health.
Procedure:
-
Washout Period: Participants undergo a washout period (typically 1-2 weeks) where they use a standard fluoride toothpaste to normalize oral hygiene.
-
Baseline Assessment: At the baseline visit, participants receive a professional dental prophylaxis to remove all existing plaque and calculus. Plaque and gingival health are assessed using standardized indices.
-
Treatment Period: Participants are randomly assigned to a treatment group (e.g., this compound mouthrinse at varying concentrations, placebo rinse, positive control like chlorhexidine). They are instructed to refrain from all mechanical oral hygiene (brushing, flossing) for the duration of the treatment period (e.g., 4, 14, or 18 days). They rinse with the assigned mouthrinse twice daily.
-
Final Assessment: At the end of the treatment period, plaque accumulation and gingival inflammation are reassessed using the same indices as at baseline.
-
Crossover: After a further washout period, participants cross over to the other treatment arms until all participants have completed all treatments.
Assessment Methods:
-
Plaque Assessment: Plaque is typically scored using the Turesky Modification of the Quigley-Hein Plaque Index . This involves staining the plaque with a disclosing solution and scoring six surfaces of each tooth on a scale of 0 to 5, where 0 is no plaque and 5 is plaque covering more than two-thirds of the tooth surface.
-
Gingival Assessment: Gingival health is assessed using the Löe and Silness Gingival Index . This involves gently probing the gingival sulcus and observing for bleeding, redness, and swelling. Scores range from 0 (normal gingiva) to 3 (severe inflammation, ulceration, and spontaneous bleeding).
Quantitative Data Summary
The following tables summarize the expected quantitative data from clinical trials evaluating this compound. Note: Specific mean values and standard deviations from the original studies were not available in the publicly accessible literature and are represented by placeholders (X.XX ± Y.YY).
Table 1: Plaque Index Scores (Turesky Modification of Quigley-Hein) after 4-Day Plaque Regrowth
| Treatment Group | Mean Plaque Score (± SD) |
| 0.08% this compound Mouthrinse | X.XX ± Y.YY |
| 0.12% this compound Mouthrinse | X.XX ± Y.YY |
| 0.2% this compound Mouthrinse | X.XX ± Y.YY |
| 0.12% Chlorhexidine Mouthrinse (Positive Control) | X.XX ± Y.YY |
| Vehicle Control Mouthrinse | X.XX ± Y.YY |
| Negative Control (No Rinsing) | X.XX ± Y.YY |
Table 2: Gingival Index Scores (Löe and Silness) after 14-Day Plaque Regrowth
| Treatment Group | Mean Gingival Index Score (± SD) |
| 0.12% this compound Mouthrinse | X.XX ± Y.YY |
| 0.12% Chlorhexidine Mouthrinse (Positive Control) | X.XX ± Y.YY |
| Control Mouthrinse | X.XX ± Y.YY |
Formulation and Bioavailability
A significant challenge in the development of this compound as an oral care agent is its hydrophobic nature, which limits its solubility and retention in the aqueous environment of the oral cavity.[2][3] To address this, formulations have been developed that incorporate:
-
Mixed Surfactant Systems: Combinations of anionic and nonionic surfactants (e.g., sodium lauryl sulfate, Pluronic, and Tauranol) have been used to create stable micellar formulations of this compound.[2]
-
PVM/MA Copolymer: The addition of polyvinyl methyl ether/maleic anhydride (PVM/MA) copolymer has been shown to significantly enhance the adsorption and retention of this compound on tooth surfaces.[2][3] This bioadhesive polymer forms a film that prolongs the contact time of this compound with the oral tissues, thereby increasing its therapeutic efficacy. In vitro studies have demonstrated an almost two-fold increase in the retention of this compound on saliva-coated hydroxyapatite disks when formulated with PVM/MA copolymer.[2]
Conclusion
This compound has demonstrated considerable promise as an effective antiplaque and anti-inflammatory agent for use in oral care formulations. Clinical studies have indicated its efficacy is comparable to that of chlorhexidine, the current gold standard. Its proposed mechanism of action, centered on the disruption of bacterial membrane energetics, suggests a broad-spectrum activity against plaque microorganisms. The primary hurdle to its widespread application has been its formulation, which has been addressed through the use of advanced delivery systems to enhance its solubility and oral retention. Further research to fully elucidate its specific molecular targets within the oral biofilm and to obtain more extensive clinical data would be beneficial for its future development and potential integration into commercially available oral hygiene products.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. eujournal.org [eujournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Validation and Harmonisation of Quigley-Hein, Turesky Modification Index for Dental Plaque | Harmony [harmonydata.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pdf.saltjsrh.in [pdf.saltjsrh.in]
- 7. medicalalgorithms.com [medicalalgorithms.com]
- 8. Gingival Index (By Loes and Sillness) | PPTX [slideshare.net]
- 9. Evaluation of plaque index, gingival index and oral health-related quality of life in obese patients [scielo.sa.cr]
Salifluor: A Novel Anti-Inflammatory Agent for Oral Health Applications
A Technical Whitepaper on its Mechanism of Action and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract: Oral inflammatory conditions, such as gingivitis and periodontitis, represent a significant global health burden. The intricate interplay of microbial biofilms and the host immune response drives a cascade of inflammatory events, leading to tissue destruction. This whitepaper explores the potential of Salifluor (5n-octanoyl-3'-trifluoromethylsalicylanilide), a novel salicylanilide derivative, as a potent anti-inflammatory agent in oral health. Drawing upon clinical evidence of its efficacy in reducing plaque and gingivitis, this document delves into its putative molecular mechanisms of action, focusing on the inhibition of key inflammatory signaling pathways. While direct mechanistic studies on this compound are limited, compelling evidence from structurally related trifluoromethyl salicylate compounds suggests a dual-action approach: the suppression of the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB), and the subsequent inhibition of cyclooxygenase-2 (COX-2) expression and prostaglandin E2 (PGE2) synthesis. This document provides a comprehensive overview of the existing clinical data, proposes a detailed mechanism of action, outlines relevant experimental protocols for future investigation, and presents the available quantitative data to support the development of this compound as a next-generation therapeutic for oral inflammatory diseases.
Introduction: The Unmet Need in Oral Inflammatory Disease Management
Oral diseases, primarily gingivitis and periodontitis, are characterized by a chronic inflammatory response to pathogenic bacteria in the dental plaque. This persistent inflammation leads to the destruction of the soft and hard tissues supporting the teeth. Current treatments predominantly focus on mechanical removal of the biofilm and the use of broad-spectrum antimicrobial agents. However, the role of modulating the host inflammatory response is increasingly recognized as a critical component of effective long-term management.
This compound has emerged as a promising candidate in this arena. Clinical studies have demonstrated its efficacy as an anti-plaque and anti-gingivitis agent, with effectiveness comparable to the gold standard, chlorhexidine.[1] This suggests that beyond its antimicrobial properties, this compound may possess significant anti-inflammatory capabilities. This whitepaper will synthesize the available evidence and propose a mechanistic framework for its anti-inflammatory action, providing a roadmap for future research and development.
Clinical Efficacy of this compound in Oral Health
Several clinical trials have underscored the potential of this compound in maintaining oral hygiene. Mouthrinses containing this compound have been shown to be as effective as 0.12% chlorhexidine in retarding de novo plaque formation and reducing the development of gingivitis.[1]
Table 1: Summary of Clinical Trial Findings for this compound Mouthrinses
| Study Design | Comparator | Key Findings | Reference |
| Double-blind, randomized, cross-over | 0.12% Chlorhexidine | This compound mouthrinses (0.08%, 0.12%, 0.2%) were significantly more effective than control rinses and equally effective as 0.12% chlorhexidine in retarding 4-day de novo plaque formation. | [1] |
| Double-blind, randomized, cross-over | 0.12% Chlorhexidine | 0.12% this compound mouthrinse retarded de novo plaque formation to the same extent as 0.12% chlorhexidine at both healthy and inflamed sites. | [1] |
| Double-blind, randomized, cross-over | 0.12% Chlorhexidine | No significant difference between 0.12% this compound and 0.12% chlorhexidine mouthrinses in retarding de novo plaque formation and the development of gingivitis over a 14-day period. | [1] |
These findings strongly indicate that this compound is a potent agent for controlling plaque and gingivitis, which are hallmarks of oral inflammation.
Proposed Mechanism of Anti-Inflammatory Action
While direct molecular studies on this compound are not yet published, its chemical structure, featuring a trifluoromethylsalicylate core, provides significant clues to its anti-inflammatory mechanism. Research on structurally related compounds, such as triflusal and its metabolite 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), has shown potent inhibitory effects on key inflammatory pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2. In oral inflammation, bacterial components like lipopolysaccharide (LPS) activate the NF-κB pathway in immune and resident cells of the periodontium. This leads to the transcription of genes that perpetuate the inflammatory cascade.
Triflusal and HTB have been demonstrated to block the activation of NF-κB. It is hypothesized that this compound, due to its similar chemical scaffold, shares this ability. By inhibiting NF-κB activation, this compound could effectively dampen the downstream expression of multiple inflammatory mediators.
Downregulation of COX-2 Expression and PGE2 Synthesis
Cyclooxygenase-2 (COX-2) is an inducible enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins, potent mediators of inflammation, pain, and bone resorption. Prostaglandin E2 (PGE2) is particularly implicated in the pathogenesis of periodontitis, where it contributes to vasodilation, increased vascular permeability, and alveolar bone loss.
The expression of the COX-2 gene is largely under the control of NF-κB. Therefore, by inhibiting NF-κB, this compound is predicted to decrease the transcription and subsequent translation of the COX-2 enzyme. Furthermore, triflusal has been shown to directly inhibit the activity of the purified COX-2 enzyme. This dual mechanism—inhibiting both the expression and the activity of COX-2—would lead to a significant reduction in PGE2 production at inflammatory sites in the oral cavity.
Table 2: Quantitative Data on the Inhibition of PGE2 Production by Triflusal and HTB
| Compound | Assay System | IC50 (mM) |
| Triflusal | LPS-activated human blood | 0.16 |
| HTB | LPS-activated human blood | 0.39 |
Data from a study on triflusal and its metabolite, structurally related to this compound.
Modulation of Reactive Oxygen Species (ROS)
Chronic inflammation in the oral cavity is associated with the excessive production of reactive oxygen species (ROS) by neutrophils and other immune cells. This oxidative stress contributes to cellular damage and the breakdown of periodontal tissues. While direct evidence for this compound's effect on ROS is lacking, many anti-inflammatory compounds possess antioxidant properties or can modulate the activity of ROS-producing enzymes. This remains a key area for future investigation into the complete mechanistic profile of this compound.
Experimental Protocols for Mechanistic Studies
To fully elucidate the anti-inflammatory properties of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for these investigations.
In Vitro Assays
-
Cell Culture:
-
Cell Lines: Human gingival fibroblasts (HGFs), human periodontal ligament fibroblasts (hPDLFs), and a human monocytic cell line (e.g., THP-1 differentiated into macrophages) are relevant cell types for studying oral inflammation.
-
Culture Conditions: Cells should be cultured in appropriate media (e.g., DMEM for fibroblasts, RPMI-1640 for macrophages) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
-
NF-κB Activation Assay:
-
Seed cells in a 96-well plate.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent, such as Porphyromonas gingivalis LPS (1 µg/mL), for 30-60 minutes.
-
Lyse the cells and measure the level of phosphorylated IκBα (an indicator of NF-κB activation) or the nuclear translocation of the p65 subunit of NF-κB using a commercially available ELISA kit or by Western blotting.
-
-
COX-2 Expression Analysis:
-
Culture cells as described above.
-
Pre-treat with this compound for 1-2 hours.
-
Stimulate with P. gingivalis LPS for 6-24 hours.
-
Analyze COX-2 protein expression by Western blotting or gene expression by quantitative real-time PCR (qRT-PCR).
-
-
PGE2 Quantification:
-
Culture cells in a 24-well plate.
-
Pre-treat with this compound for 1-2 hours.
-
Stimulate with P. gingivalis LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Cytokine Array:
-
Following treatment with this compound and stimulation with LPS, collect cell culture supernatants.
-
Use a multiplex cytokine array to simultaneously measure the levels of various pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and chemokines (e.g., IL-8, MCP-1).
-
-
ROS Production Assay:
-
Culture cells in a black-walled 96-well plate.
-
Load cells with a fluorescent ROS indicator dye (e.g., DCFH-DA).
-
Treat with this compound and then stimulate with an ROS inducer (e.g., H2O2 or PMA).
-
Measure the fluorescence intensity over time using a plate reader.
-
In Vivo Animal Models
-
Ligature-Induced Periodontitis Model:
-
Use a well-established animal model, such as rats or mice.
-
Place a sterile ligature (e.g., silk suture) around a molar tooth to induce plaque accumulation and inflammation.
-
Administer this compound topically (as a gel or rinse) or systemically.
-
After a set period (e.g., 7-14 days), sacrifice the animals and collect the maxillary or mandibular jaws.
-
Analyze alveolar bone loss using micro-computed tomography (micro-CT).
-
Perform histological analysis of the periodontal tissues to assess inflammatory cell infiltration and tissue destruction.
-
Homogenize gingival tissues to measure the levels of inflammatory markers (e.g., cytokines, PGE2) by ELISA or qRT-PCR.
-
Safety and Toxicology
The existing clinical data on this compound in mouthrinses suggest a favorable safety profile for topical oral use. However, a comprehensive toxicological evaluation is essential for further development. This should include studies on cytotoxicity against oral cell lines, as well as standard preclinical safety and toxicology studies as required by regulatory agencies.
Conclusion and Future Directions
This compound presents a compelling profile as a novel anti-inflammatory agent for oral health. Its demonstrated clinical efficacy in reducing plaque and gingivitis, combined with a strong hypothetical mechanism of action rooted in the inhibition of the NF-κB and COX-2 pathways, positions it as a promising candidate for further development.
Future research should focus on direct mechanistic studies to confirm the proposed pathways of action for this compound itself. Quantitative dose-response studies are needed to determine its potency in inhibiting key inflammatory mediators. Furthermore, formulation development to optimize its delivery and bioavailability in the oral cavity will be crucial for translating its therapeutic potential into effective clinical products. The investigation of this compound's effects on ROS modulation will also provide a more complete understanding of its anti-inflammatory properties. Through a rigorous and systematic approach to research and development, this compound could become a valuable addition to the armamentarium for preventing and treating oral inflammatory diseases.
References
Salifluor: A Technical Guide to its Molecular Properties and Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salifluor (5-n-octanoyl-3'-trifluoromethyl-salicylanilide) is a salicylanilide derivative with demonstrated antimicrobial and anti-inflammatory properties, making it a compound of interest for applications in oral healthcare and potentially beyond.[1][2] A critical aspect of its development and formulation is its physicochemical profile, particularly its molecular formula and solubility. This technical guide provides a comprehensive overview of this compound's molecular characteristics and delves into the implications of these properties for its solubility, offering insights for formulation development and experimental design.
Molecular Formula and Physicochemical Properties
This compound is a complex organic molecule with a chemical structure that directly influences its biological activity and physical characteristics.
Molecular Formula: C₂₂H₂₄F₃NO₃[3]
IUPAC Name: 2-hydroxy-5-octanoyl-N-(3-(trifluoromethyl)phenyl)benzamide[3]
The key structural features include a salicylanilide core, an n-octanoyl chain, and a trifluoromethyl group. The long alkyl chain of the octanoyl group and the fluorine-containing trifluoromethyl group contribute significantly to the molecule's high hydrophobicity.
Quantitative Physicochemical Data:
| Property | Value | Source |
| Molecular Weight | 407.43 g/mol | [3] |
| Appearance | Solid powder | [3] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO).[3] Described as a "highly hydrophobic compound."[4] | [3][4] |
Implications for Solubility:
The molecular structure of this compound dictates its poor solubility in aqueous solutions. The large, nonpolar regions of the molecule, specifically the octanoyl chain and the trifluoromethylphenyl group, dominate its character, leading to its hydrophobic nature.[4] This presents a significant challenge for formulation in aqueous-based delivery systems, such as mouthrinses or other pharmaceutical preparations intended for biological applications.
Consequently, strategies to enhance the aqueous solubility or dispersibility of this compound are crucial for its practical application. Research has shown that conventional surfactants like sodium lauryl sulfate (SLS) are not sufficient to adequately solubilize this compound.[4] Effective formulations have been achieved through the use of mixed surfactant systems, such as a combination of anionic and nonionic surfactants (e.g., SLS, Pluronic, and Tauranol), to create stable micellar solutions.[4]
Experimental Protocols
General Synthesis and Purification of Salicylanilides
The synthesis of salicylanilide derivatives like this compound typically involves the condensation of a salicylic acid derivative with an appropriate aniline. A plausible synthetic route would involve the acylation of 3-(trifluoromethyl)aniline with a 5-octanoyl salicylic acid derivative.
Purification: Following synthesis, purification is critical to remove unreacted starting materials, byproducts, and other impurities. Standard laboratory techniques for the purification of organic compounds would be employed, including:
-
Recrystallization: To purify the solid product based on differences in solubility.
-
Column Chromatography: To separate the desired compound from impurities based on differential adsorption to a stationary phase.
-
High-Performance Liquid Chromatography (HPLC): For final purification and to ensure high purity of the compound.
Characterization of the purified this compound would be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its chemical structure and purity.
Experimental Determination of Solubility
A standard and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method .
Protocol Outline:
-
Preparation of Saturated Solution: An excess amount of this compound powder is added to a known volume of the solvent of interest (e.g., water, ethanol, buffers at different pH values) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., using a mechanical shaker or stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution. Care must be taken to avoid any temperature changes during this step.
-
Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical method, such as:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for quantifying the concentration of the dissolved compound. A calibration curve would be prepared using standard solutions of known this compound concentrations.
-
UV-Vis Spectrophotometry: If this compound has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a predetermined calibration curve.
-
-
Data Reporting: The solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
Signaling Pathways and Biological Implications
The biological activities of this compound as an anti-inflammatory and antimicrobial agent are mediated through its interaction with specific cellular signaling pathways. While the precise molecular targets of this compound have not been exhaustively elucidated, the broader class of salicylanilides is known to modulate several key pathways.
Potential Anti-inflammatory Signaling Pathways
Salicylanilides have been reported to exert their anti-inflammatory effects through various mechanisms. Given that this compound is a nonsteroidal anti-inflammatory agent, it is plausible that it shares mechanisms with other NSAIDs.[1] A key mechanism for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins. Furthermore, some salicylic acid derivatives have been shown to suppress the activity of the epigenetic regulators p300 and CREB-binding protein (CBP), which control the expression of inflammatory proteins.[5]
Potential Anti-inflammatory Mechanisms of this compound:
Caption: Potential anti-inflammatory mechanisms of this compound.
Potential Antimicrobial Signaling Pathways
The antimicrobial activity of this compound is a key feature, particularly in the context of oral health for inhibiting dental plaque formation.[4] The trifluoromethyl group is a component of the molecule, and fluoride itself is known to have antimicrobial properties by inhibiting bacterial enzymes like enolase and proton-translocating F-ATPases, leading to cytoplasmic acidification and disruption of glycolysis.[6] While this compound is a complex molecule and its entire structure contributes to its activity, the presence of the trifluoromethyl group may contribute to its antimicrobial efficacy.
Hypothesized Antimicrobial Workflow:
Caption: Hypothesized antimicrobial action of this compound.
Conclusion
This compound's molecular formula, C₂₂H₂₄F₃NO₃, and its structural features render it a highly hydrophobic molecule with poor aqueous solubility. This presents both challenges and opportunities for its development as a therapeutic agent. Understanding its solubility profile is paramount for designing effective delivery systems that can enhance its bioavailability and clinical efficacy. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound's physicochemical properties. Further research into the specific signaling pathways modulated by this compound will provide a deeper understanding of its mechanism of action and may unveil new therapeutic applications for this promising compound.
References
- 1. Some effects of mouthrinses containing this compound on de novo plaque formation and developing gingivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 78417-90-0 [amp.chemicalbook.com]
- 3. medkoo.com [medkoo.com]
- 4. In vitro and in vivo studies on this compound/PVM/MA copolymer/NaF combination as an antiplaque agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ancient Anti-Inflammatory Drug Has Cancer-Fighting Properties [gladstone.org]
- 6. Antimicrobial actions of fluoride for oral bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the signaling pathways affected by Salifluor.
An In-depth Technical Guide to the Cellular Signaling Pathways Modulated by Salubrinal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salubrinal is a selective inhibitor of the dephosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α), a central event in the cellular stress response. By preventing its dephosphorylation, salubrinal effectively prolongs the activated, phosphorylated state of eIF2α (p-eIF2α). This activity positions salubrinal as a critical tool for investigating the Integrated Stress Response (ISR), a network of signaling pathways activated by various cellular stressors. This technical guide provides a comprehensive overview of the signaling cascades affected by salubrinal, with a focus on the Unfolded Protein Response (UPR) and the downstream consequences of sustained eIF2α phosphorylation.
Core Mechanism of Action: Inhibition of eIF2α Dephosphorylation
Salubrinal's primary molecular mechanism is the inhibition of protein phosphatase 1 (PP1) and its cofactors, such as GADD34 (Growth Arrest and DNA Damage-inducible protein 34), which are responsible for dephosphorylating eIF2α.[1][2] This inhibitory action effectively traps eIF2α in its phosphorylated state, leading to a global attenuation of protein synthesis while selectively promoting the translation of specific stress-response mRNAs, most notably Activating Transcription Factor 4 (ATF4).[3][4]
The PERK Pathway and the Unfolded Protein Response (UPR)
The UPR is a crucial signaling network that responds to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress. The UPR is mediated by three main sensor proteins: PERK (PKR-like ER kinase), IRE1α (inositol-requiring enzyme 1α), and ATF6 (activating transcription factor 6). Salubrinal's effects are most pronounced on the PERK branch of the UPR.
Upon ER stress, PERK is activated and phosphorylates eIF2α. This phosphorylation event reduces the global rate of protein translation, thereby alleviating the protein folding load on the ER. However, p-eIF2α also facilitates the preferential translation of ATF4 mRNA. ATF4, a transcription factor, then translocates to the nucleus and upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis (e.g., CHOP/GADD153).[3][4] Salubrinal mimics and prolongs this downstream signaling cascade of PERK activation.
Signaling Pathway Diagram: The PERK/eIF2α/ATF4 Axis
Caption: The PERK signaling pathway modulated by Salubrinal.
Quantitative Data on Salubrinal's Effects
The following table summarizes key quantitative data from various studies investigating the effects of salubrinal.
| Parameter | Cell Line/Model | Value | Reference |
| EC50 for protection from ER stress-induced apoptosis | Various | ~15 µM | [5] |
| Inhibition of PP1 (IC50) | In vitro | 1.7 µM (for Cantharidin, a similar PP1 inhibitor) | [6] |
| Effect on eIF2α phosphorylation | K-562 cells | Increased phosphorylation | [7] |
| Effect on ATF4 expression | Muscle cells (H2O2-induced damage) | Significantly increased | [3] |
| Effect on CHOP expression | PC12 cells (TCDD-induced apoptosis) | Decreased | [4] |
| Effect on apoptosis (cleaved caspase-3) | Neonatal rat ventricular myocytes (NRVMs) | Decreased | [2] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key experiments used to characterize the effects of salubrinal.
Western Blot Analysis for Phosphorylated eIF2α and ATF4
-
Cell Culture and Treatment: Plate cells (e.g., K-562, PC12, or primary cells) at a suitable density and allow them to adhere overnight. Treat cells with the desired concentration of salubrinal (e.g., 10-75 µM) for a specified duration (e.g., 1-24 hours). Include appropriate vehicle controls (e.g., DMSO). For studies involving ER stress, co-treat with an inducer like thapsigargin (e.g., 1 µM).[2][7]
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-eIF2α, total eIF2α, ATF4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to the loading control.
Cell Viability and Apoptosis Assays
-
MTT Assay for Cell Viability:
-
Plate cells in a 96-well plate and treat with salubrinal and/or a cytotoxic agent.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining):
-
Treat cells as described above.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for studying Salubrinal's effects.
Conclusion and Future Directions
Salubrinal is an invaluable pharmacological tool for elucidating the intricacies of the Integrated Stress Response, particularly the PERK-eIF2α-ATF4 signaling axis. Its ability to selectively inhibit eIF2α dephosphorylation allows for the controlled study of the downstream consequences of sustained ISR activation. This has significant implications for understanding and potentially treating a wide range of diseases where ER stress is a contributing factor, including neurodegenerative disorders, metabolic diseases, and cancer. Future research will likely focus on the development of more specific and potent modulators of this pathway with improved pharmacokinetic properties for therapeutic applications.
References
- 1. Salubrinal |eIF-2alpha Inhibitor | PP1 inhibitor | Hello Bio [hellobio.com]
- 2. Salubrinal Alleviates Pressure Overload-Induced Cardiac Hypertrophy by Inhibiting Endoplasmic Reticulum Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effects of Salubrinal against H2O2-induced muscle wasting via eIF2α/ATF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Salubrinal | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scbt.com [scbt.com]
Methodological & Application
Application Notes and Protocols for In vitro Testing of Salifluor's Antiplaque Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salifluor, chemically known as 5-n-octanoyl-3'-trifluoromethyl-salicylanilide, is a salicylanilide derivative recognized for its broad-spectrum antimicrobial properties, making it a compound of interest for controlling dental plaque.[1] Salicylanilides are known to exert their antimicrobial effects through mechanisms such as the uncoupling of oxidative phosphorylation and dissipation of the proton motive force across bacterial cell membranes.[2][3][4] This document provides detailed protocols for the in vitro evaluation of this compound's efficacy against dental plaque biofilms, addressing challenges such as its hydrophobic nature.
The primary etiological agent of dental caries, Streptococcus mutans, plays a crucial role in the formation of dental plaque by producing extracellular polysaccharides, primarily glucans, through the action of glucosyltransferases (Gtfs).[1][5] These glucans facilitate bacterial adhesion to tooth surfaces and contribute to the structural integrity of the biofilm matrix. The expression of gtf genes is regulated by complex signaling pathways, including two-component signal transduction systems (TCSTSs) and quorum sensing (QS) systems.[1][5][6] Understanding the impact of this compound on these processes is key to elucidating its antiplaque mechanism.
These application notes provide two primary protocols for assessing the antiplaque activity of this compound: a biofilm inhibition assay using crystal violet staining for quantification and an assay for bacterial adherence to a saliva-coated hydroxyapatite model, which mimics the tooth surface.
Data Presentation
Table 1: Summary of Quantitative Data for this compound's Antiplaque Efficacy
| Parameter | Assay Type | Test Organism(s) | This compound Concentration(s) | Positive Control | Negative Control | Expected Outcome |
| Minimum Inhibitory Concentration (MIC) | Broth Microdilution | Streptococcus mutans | 0.1 µg/mL - 100 µg/mL | Chlorhexidine (0.12%) | Vehicle Control (e.g., DMSO) | Lowest concentration with no visible bacterial growth |
| Minimum Bactericidal Concentration (MBC) | Plating from MIC wells | Streptococcus mutans | Concentrations ≥ MIC | Chlorhexidine (0.12%) | Vehicle Control (e.g., DMSO) | Lowest concentration that kills ≥99.9% of bacteria |
| Biofilm Inhibition (IC50) | Crystal Violet Staining | Streptococcus mutans | 0.1 µg/mL - 100 µg/mL | Chlorhexidine (0.12%) | Vehicle Control (e.g., DMSO) | Concentration that inhibits 50% of biofilm formation |
| Adherence Inhibition | Saliva-Coated Hydroxyapatite Assay | Streptococcus mutans | 0.1 µg/mL - 100 µg/mL | Chlorhexidine (0.12%) | Vehicle Control (e.g., DMSO) | Reduction in bacterial adherence to hydroxyapatite beads |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of this compound that inhibits the growth of Streptococcus mutans and the lowest concentration that is bactericidal.
Materials:
-
Streptococcus mutans (e.g., ATCC 25175)
-
Brain Heart Infusion (BHI) broth
-
This compound
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Chlorhexidine (positive control)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
BHI agar plates
Procedure:
-
Preparation of Bacterial Inoculum: Culture S. mutans in BHI broth overnight at 37°C in a 5% CO₂ atmosphere. Dilute the culture in fresh BHI broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Preparation of Test Compounds: Prepare a stock solution of this compound in DMSO. Create a series of twofold dilutions of this compound in BHI broth in a 96-well plate. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.
-
Controls: Include a positive control (Chlorhexidine) and a negative control (BHI broth with DMSO). Also include a sterility control (BHI broth only) and a growth control (BHI broth with bacteria).
-
Inoculation and Incubation: Add the bacterial inoculum to each well containing the test compounds and controls. Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that results in no visible turbidity (growth) after incubation.
-
MBC Determination: To determine the MBC, take an aliquot from each well that showed no growth in the MIC assay and plate it onto BHI agar plates. Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere. The MBC is the lowest concentration that results in no bacterial growth on the agar plates.
Protocol 2: In Vitro Biofilm Inhibition Assay using Crystal Violet Staining
This protocol quantifies the ability of this compound to inhibit the formation of S. mutans biofilm.
Materials:
-
Streptococcus mutans (e.g., ATCC 25175)
-
BHI broth supplemented with 1% sucrose
-
This compound
-
DMSO
-
Chlorhexidine (positive control)
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Microplate reader
Procedure:
-
Preparation of Bacterial Inoculum: Grow S. mutans in BHI broth overnight. Dilute the culture 1:100 in fresh BHI broth containing 1% sucrose.
-
Assay Plate Preparation: Add the diluted bacterial culture to the wells of a 96-well plate. Add serial dilutions of this compound (prepared in DMSO and then diluted in the growth medium) to the wells. Include positive (Chlorhexidine) and negative (vehicle) controls.
-
Biofilm Formation: Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for biofilm formation.
-
Washing: After incubation, gently discard the planktonic bacteria by inverting the plate and tapping it on a paper towel. Wash the wells twice with sterile phosphate-buffered saline (PBS) to remove loosely attached bacteria.
-
Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[7][8]
-
Washing: Remove the crystal violet solution and wash the wells three times with sterile distilled water.
-
Solubilization: Air dry the plate. Add 30% acetic acid to each well to solubilize the bound crystal violet.[8]
-
Quantification: Transfer the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.
Protocol 3: Bacterial Adherence to Saliva-Coated Hydroxyapatite (sHA)
This assay models the initial attachment of bacteria to the tooth pellicle.
Materials:
-
Hydroxyapatite (HA) beads or discs
-
Human whole saliva (collected, clarified by centrifugation, and filter-sterilized)
-
Streptococcus mutans
-
BHI broth
-
This compound
-
DMSO
-
Chlorhexidine (positive control)
-
Sterile microcentrifuge tubes or 24-well plates
-
Scintillation counter or spectrophotometer (depending on labeling method)
Procedure:
-
Preparation of sHA: Incubate HA beads/discs with sterile saliva for 2 hours at 37°C to form a salivary pellicle. Wash the sHA twice with PBS to remove unbound salivary components.[9][10]
-
Preparation of Bacterial Suspension: Culture S. mutans overnight, harvest the cells by centrifugation, wash with PBS, and resuspend in PBS to a defined optical density (e.g., OD₆₀₀ = 1.0). For quantification, bacteria can be radiolabeled by growing in the presence of a radioactive precursor or fluorescently labeled.
-
Treatment: Pre-treat the bacterial suspension with various concentrations of this compound, Chlorhexidine, or vehicle control for a defined period (e.g., 30 minutes).
-
Adherence Assay: Add the treated bacterial suspension to the sHA beads/discs and incubate for 2 hours at 37°C with gentle agitation to allow for adherence.
-
Washing: Remove the non-adherent bacteria by washing the sHA beads/discs three times with PBS.
-
Quantification: Quantify the number of adherent bacteria. If radiolabeled, measure radioactivity using a scintillation counter. If fluorescently labeled, measure fluorescence. Alternatively, adherent bacteria can be detached by vortexing or sonication and quantified by plating and colony counting.
Mandatory Visualizations
References
- 1. Regulatory mechanisms of exopolysaccharide synthesis and biofilm formation in Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Biology of Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LuxS-Based Signaling Affects Streptococcus mutans Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocols to Study the Physiology of Oral Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.igem.org [static.igem.org]
- 9. In vitro studies of dental plaque formation: adsorption of oral streptococci to hydroxyaptite - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro modulation of oral bacterial adhesion to saliva-coated hydroxyapatite beads by milk casein derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methods for Solubilizing Hydrophobic Salifluor for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salifluor (5-n-octanoyl-3'-trifluoromethyl-salicylanilide) is a potent, broad-spectrum antimicrobial agent with significant hydrophobic properties. Its low aqueous solubility presents a considerable challenge for researchers in various laboratory settings, including in vitro and in vivo studies. Proper solubilization is critical to ensure accurate and reproducible experimental results.
These application notes provide detailed methods and protocols for effectively solubilizing this compound for laboratory use. The document covers the use of common organic solvents, the preparation of stock solutions, and methods for creating aqueous formulations suitable for biological assays. Additionally, a standardized protocol for determining the solubility of this compound is provided.
Quantitative Solubility Data
Table 1: Mole Fraction Solubility of Salicylanilide in Various Organic Solvents [1]
| Solvent | 283.15 K (10°C) | 298.15 K (25°C) | 313.15 K (40°C) | 323.15 K (50°C) |
| Alcohols | ||||
| Ethanol | 0.0158 | 0.0273 | 0.0453 | 0.0631 |
| n-Propanol | 0.0121 | 0.0215 | 0.0368 | 0.0509 |
| Isopropanol | 0.0139 | 0.0246 | 0.0415 | 0.0574 |
| n-Butanol | 0.0095 | 0.0173 | 0.0299 | 0.0418 |
| n-Pentanol | 0.0071 | 0.0132 | 0.0234 | 0.0329 |
| Esters | ||||
| Methyl Acetate | 0.0189 | 0.0317 | 0.0509 | 0.0687 |
| Ethyl Acetate | 0.0163 | 0.0278 | 0.0455 | 0.0619 |
| Propyl Acetate | 0.0135 | 0.0234 | 0.0389 | 0.0531 |
| Isopropyl Acetate | 0.0141 | 0.0245 | 0.0409 | 0.0561 |
| Butyl Acetate | 0.0116 | 0.0205 | 0.0346 | 0.0476 |
| Ethyl Formate | 0.0175 | 0.0295 | 0.0478 | 0.0642 |
| Other Solvents | ||||
| Acetonitrile | 0.0059 | 0.0108 | 0.0189 | 0.0267 |
Data extracted from the Journal of Chemical & Engineering Data, 2021, 66, 3, 1494–1501.[1]
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in an Organic Solvent
For most in vitro assays, a concentrated stock solution of this compound is prepared in an organic solvent, which is then diluted to the final working concentration in the aqueous assay medium. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM).
-
Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C for long-term storage or at 4°C for short-term use. Protect from light.
Note: When diluting the DMSO stock solution into an aqueous medium, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
Protocol for Preparing an Aqueous Formulation of this compound using Surfactants
For applications requiring a stable aqueous solution of this compound, such as in mouthrinse formulations or certain biological assays, a mixed surfactant system can be employed.[3]
Materials:
-
This compound powder
-
Sodium Lauryl Sulfate (SLS)
-
Pluronic F-127
-
Tauranol
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Prepare a 1:1:1 (w/w/w) mixture of SLS, Pluronic F-127, and Tauranol.
-
In a beaker, dissolve the mixed surfactants in deionized water with gentle stirring to create the vehicle solution. The final concentration of the mixed surfactants will depend on the desired this compound concentration.
-
Slowly add the this compound powder to the surfactant solution while continuously stirring.
-
Continue stirring until the this compound is completely solubilized, which may take several hours. The solution should be clear.
-
For some applications, the addition of a copolymer like PVM/MA can enhance the stability and efficacy of the formulation.[3]
Protocol for Determining the Aqueous Solubility of this compound (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound powder
-
Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Glass flasks or vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of this compound powder to a glass flask. The excess solid should be clearly visible.
-
Add a known volume of the aqueous buffer to the flask.
-
Tightly cap the flask and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, allow the flasks to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant.
-
Clarify the sample by centrifugation followed by filtration through a 0.22 µm syringe filter to remove any remaining undissolved particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method.
-
The measured concentration represents the equilibrium solubility of this compound in the tested buffer at the specified temperature.
Visualizations
Experimental Workflow for Solubilization
Caption: General workflow for solubilizing this compound.
Generalized Antimicrobial Mechanism of Action
While the specific molecular targets of this compound are not fully elucidated, as a broad-spectrum antimicrobial, its mechanism is likely to involve disruption of essential cellular functions common to many microbes found in the oral cavity.
Caption: Plausible antimicrobial mechanisms of this compound.
References
Application Note: Quantification of Salifluor Using High-Performance Liquid Chromatography with Fluorescence Detection
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust method for the quantification of Salifluor (5-n-octanoyl-3'-trifluoromethyl-salicylanilide) using reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection. This compound, a halogenated salicylanilide derivative, is an antimicrobial agent with applications in oral hygiene products. The method outlined provides a reliable protocol for the quantitative analysis of this compound in various sample matrices, which is essential for formulation development, quality control, and research applications.
Introduction
This compound is a broad-spectrum antimicrobial agent that has been investigated for its efficacy in inhibiting dental plaque formation.[1][2] As a salicylanilide derivative, its chemical structure allows for sensitive detection using HPLC coupled with a fluorescence detector. Accurate and precise quantification of this compound is critical for ensuring the quality and efficacy of products in which it is an active ingredient. This application note provides a detailed protocol for the separation and quantification of this compound, based on established methods for similar halogenated salicylanilides.[3][4]
Chemical Structure
-
Compound: this compound
-
Systematic Name: 5-n-octanoyl-3'-trifluoromethyl-salicylanilide
-
Molecular Formula: C₂₂H₂₄F₃NO₃[5]
-
Molecular Weight: 407.43 g/mol [5]
Experimental
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and fluorescence detector.
-
HPLC Column: Atlantis T3 Column (4.6 mm i.d. × 150 mm, 5 µm particle size) or equivalent C18 column.
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (LC-MS grade).
-
Standard: this compound analytical standard.
Chromatographic Conditions
A reverse-phase HPLC method was developed for the quantification of this compound. The chromatographic conditions are summarized in the table below.
| Parameter | Value |
| Column | Atlantis T3, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min, 50% B; 1-18 min, 50-75% B; 18-21 min, 75-50% B; 21.1-25 min, 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: 310 nm, Emission: 410 nm |
Standard and Sample Preparation
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve in 10 mL of acetonitrile.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to final concentrations ranging from 0.1 µg/mL to 10 µg/mL.
Sample Preparation: The sample preparation method should be optimized based on the matrix. For cosmetic or mouthwash formulations, a simple dilution with acetonitrile followed by filtration through a 0.45 µm syringe filter is recommended.
Results and Discussion
Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
The method demonstrated excellent linearity over the concentration range of 0.1 µg/mL to 10 µg/mL. The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.
| Parameter | Result |
| Linear Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| LOD | 0.03 µg/mL |
| LOQ | 0.1 µg/mL |
Precision
The precision of the method was evaluated by analyzing six replicate injections of a standard solution at a concentration of 1 µg/mL.
| Parameter | Result |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 5% |
Protocol
-
Instrument Setup:
-
Equilibrate the HPLC system with the initial mobile phase conditions (50% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.
-
Set the fluorescence detector to an excitation wavelength of 310 nm and an emission wavelength of 410 nm.
-
-
Calibration Curve:
-
Inject 10 µL of each working standard solution in ascending order of concentration.
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
-
Sample Analysis:
-
Inject 10 µL of the prepared sample solution.
-
Identify the this compound peak based on the retention time obtained from the standard injections.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Experimental Workflow
Caption: HPLC workflow for this compound quantification.
Signaling Pathway Visualization
For the quantification of a small molecule like this compound by HPLC, a signaling pathway diagram is not applicable. The experimental workflow diagram above illustrates the logical sequence of the analytical method.
Conclusion
The HPLC method described in this application note provides a reliable and sensitive approach for the quantification of this compound. The method is suitable for use in research, product development, and quality control environments. The use of a C18 column and a standard mobile phase composition makes this method readily adaptable in most analytical laboratories.
References
- 1. In vitro and in vivo studies on this compound/PVM/MA copolymer/NaF combination as an antiplaque agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Some effects of mouthrinses containing this compound on de novo plaque formation and developing gingivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of seven restricted halogenated salicylanilides in cosmetics by high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Determination of seven restricted halogenated salicylanilides in cosmetics by high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
In Vivo Application of Salifluor in Combination with PVM/MA Copolymer and Sodium Fluoride for Dental Plaque Control
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Salifluor (5-n-octanoyl-3'-trifluoromethyl-salicylanilide) is a broad-spectrum antimicrobial agent with significant potential for inhibiting dental plaque formation. However, its hydrophobic nature presents challenges for formulation and bioavailability in oral hygiene products. In vivo studies have demonstrated that combining this compound with a polyvinyl methyl ether/maleic acid (PVM/MA) copolymer and sodium fluoride (NaF) can enhance its efficacy. The PVM/MA copolymer acts as a bioadhesive, increasing the retention and delivery of this compound on oral surfaces, while NaF provides established anti-caries benefits.
These application notes provide a summary of the available in vivo data and representative protocols for evaluating this combination in preclinical and clinical settings. It is important to note that detailed protocols and quantitative data from the primary in vivo studies on this compound are not fully published; therefore, the following methodologies are based on the available abstracts and supplemented with established protocols for similar dental product evaluations.
Data Summary
The combination of this compound, PVM/MA copolymer, and NaF has been evaluated in both rat models and human clinical trials for its anti-plaque and anti-caries efficacy.[1] The key findings from these studies are summarized below.
Table 1: Summary of In Vivo Efficacy of this compound with PVM/MA Copolymer and NaF
| Parameter | Finding | In Vivo Model | Reference |
| Plaque Inhibition | The combination formulation demonstrated effective anti-plaque properties. | Human Clinical Trials | [1] |
| Caries Reduction | A dentifrice containing this compound and PVM/MA copolymer was highly effective in reducing smooth surface and fissure caries. | Rat Model | [1] |
| This compound Retention | The addition of PVM/MA copolymer nearly doubled the adsorption and retention of this compound on tooth-like surfaces (in vitro, suggestive of in vivo effect). | Laboratory Studies | [1] |
Mechanism of Action
The enhanced efficacy of the this compound-PVM/MA-NaF formulation is attributed to a synergistic interaction between the components. This compound provides the primary antimicrobial action against plaque-forming bacteria. The PVM/MA copolymer, a bioadhesive polymer, binds to the oral mucosa and tooth surfaces, thereby prolonging the contact time and increasing the bioavailability of this compound. Sodium fluoride contributes to caries prevention by promoting remineralization and inhibiting demineralization of tooth enamel.
Caption: Proposed mechanism of action for the this compound, PVM/MA, and NaF combination.
Experimental Protocols
The following are detailed, representative protocols for in vivo evaluation of a this compound/PVM/MA copolymer/NaF formulation. These are based on standard methodologies used in dental research.
Protocol 1: Rat Caries Model
This protocol is designed to assess the anti-caries efficacy of the formulation in a well-established animal model.
References
Techniques for Assessing the Antimicrobial Activity of Salifluor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salifluor, chemically known as 5-n-octanoyl-3'-trifluoromethyl-salicylanilide, is a broad-spectrum antimicrobial agent. As a member of the salicylanilide class of compounds, its mechanism of action is primarily attributed to its function as a protonophore, uncoupling oxidative phosphorylation in microorganisms. This disruption of the proton motive force across the microbial cell membrane leads to a cascade of detrimental effects, including the inhibition of ATP synthesis, ultimately resulting in cell death. This compound's hydrophobic nature presents unique challenges and considerations in the design of antimicrobial assays.
These application notes provide a comprehensive overview of the techniques and detailed protocols for assessing the antimicrobial activity of this compound against a range of bacterial and fungal pathogens. The methodologies described herein are fundamental for the screening, characterization, and preclinical development of this compound and related compounds.
Mechanism of Action: Protonophore Activity
Salicylanilides, including this compound, are known to function as protonophores, which are lipid-soluble molecules that transport protons across biological membranes. This action dissipates the crucial proton gradient that microorganisms maintain across their cytoplasmic or inner mitochondrial membranes. This gradient, or proton motive force (PMF), is essential for ATP synthesis, nutrient transport, and flagellar motion. By disrupting the PMF, this compound effectively short-circuits the cell's energy production, leading to metabolic collapse and cell death.[1][2][3][4][5][6]
Figure 1. Proposed mechanism of action of this compound as a protonophore.
Key Experiments for Antimicrobial Activity Assessment
A tiered approach is recommended for evaluating the antimicrobial properties of this compound, starting with initial screening assays to determine the spectrum of activity, followed by quantitative assays to establish potency, and culminating in time-dependent killing assays to understand the dynamics of its antimicrobial effect.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] This is a fundamental measure of the potency of an antimicrobial agent.
Protocol: Broth Microdilution Method
This method is a widely used and quantitative technique for determining the MIC.
Materials:
-
This compound stock solution (e.g., in DMSO, ensuring the final DMSO concentration is non-inhibitory, typically ≤1%)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial suspension standardized to 0.5 McFarland (approximately 1-2 x 10^8 CFU/mL for bacteria, 1-5 x 10^6 CFU/mL for yeast)
-
Positive control (microorganism in broth without this compound)
-
Negative control (broth only)
-
Sterility control (broth with the highest concentration of this compound)
-
Reference antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
Procedure:
-
Preparation of this compound Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix well.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation:
-
Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for yeast in the wells.
-
Add 100 µL of the diluted inoculum to each well (except the negative and sterility control wells).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. The use of a spectrophotometric plate reader to measure optical density (OD) at 600 nm can aid in determining the endpoint.
-
Figure 2. Workflow for MIC determination by broth microdilution.
Data Presentation:
| Microorganism | Antimicrobial Agent | Representative MIC Range (µg/mL) |
| Staphylococcus aureus (MRSA) | Salicylanilides | 0.49 - 32 |
| Streptococcus mutans | Salicylanilides | 0.5 - 16 |
| Escherichia coli | Salicylanilides | > 64 |
| Pseudomonas aeruginosa | Salicylanilides | > 64 |
| Candida albicans | Salicylanilides | 1.95 - >125 |
| Trichophyton mentagrophytes | Salicylanilides | 0.49 - 15.63 |
Note: The above MIC values are representative for the salicylanilide class of compounds and may vary for this compound.[7][8][9] Specific determination for this compound is required.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial microbial inoculum. This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Protocol: Subculture from MIC Assay
Materials:
-
MIC plate from the previously described assay
-
Sterile agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile micropipette and tips
Procedure:
-
Subculturing:
-
Following the determination of the MIC, select the wells showing no visible growth.
-
From each of these wells, and from the positive control well, take a 10-100 µL aliquot and spread it onto a sterile agar plate.
-
-
Incubation:
-
Incubate the agar plates under the same conditions as the MIC plates.
-
-
Reading the Results:
-
The MBC is the lowest concentration of this compound that results in no more than 0.1% of the original inoculum surviving on the agar plate.
-
Data Presentation:
| Microorganism | Antimicrobial Agent | Representative MBC Range (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus (MRSA) | Salicylanilides | 1 - 64 | 1 - 4 | Bactericidal |
| Streptococcus mutans | Salicylanilides | 1 - 32 | 1 - 4 | Bactericidal |
| Candida albicans | Salicylanilides | > 125 | > 4 | Fungistatic |
Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
Time-Kill Kinetic Assay
This assay provides information on the rate at which an antimicrobial agent kills a microbial population over time.
Protocol: Time-Kill Assay
Materials:
-
This compound at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Standardized microbial suspension
-
Sterile broth medium
-
Sterile saline or appropriate buffer for serial dilutions
-
Sterile agar plates
Procedure:
-
Exposure:
-
Inoculate flasks containing sterile broth with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add this compound to the flasks to achieve the desired final concentrations. Include a growth control flask without this compound.
-
-
Sampling and Plating:
-
At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions in sterile saline.
-
Plate the dilutions onto agar plates.
-
-
Incubation and Counting:
-
Incubate the plates and count the number of colonies (CFU/mL) at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each concentration of this compound and the control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
-
Figure 3. Workflow for a time-kill kinetic assay.
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of the antimicrobial activity of this compound. Due to its hydrophobic nature, careful consideration of solubilization and the use of appropriate controls are paramount for obtaining accurate and reproducible data. The determination of MIC, MBC, and time-kill kinetics will provide valuable insights into the potency, spectrum of activity, and bactericidal or bacteriostatic nature of this compound, thereby guiding its further development as a potential therapeutic agent. The understanding of its protonophore mechanism of action provides a basis for investigating potential synergies with other antimicrobial agents and for the rational design of new salicylanilide derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 7. Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid [mdpi.com]
- 8. Antibacterial activity of salicylanilide 4-(trifluoromethyl)-benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note: Enhancing the Stability of Salifluor Formulations with Mixed Surfactant Systems
Introduction
Salifluor (5-n-octanoyl-3'-trifluoromethyl-salicylanilide) is a broad-spectrum antimicrobial agent with significant potential for applications in oral care to inhibit dental plaque formation.[1] However, its high hydrophobicity presents a considerable challenge for formulation development, particularly in aqueous-based vehicles like mouthrinses and dentifrices.[1] Single-surfactant systems often fail to adequately solubilize and stabilize this compound, leading to poor bioavailability and reduced efficacy.[1]
This application note details a systematic approach to developing stable this compound formulations by employing mixed surfactant systems. The use of multiple surfactants can create synergistic effects, enhancing the solubilization capacity and stability of formulations for poorly soluble drugs.[2][3][4] This is achieved by forming mixed micelles that provide a more suitable hydrophobic environment for the drug molecule.[5] We present protocols for surfactant screening, formulation preparation, and comprehensive stability testing to ensure the development of a robust and effective product.
Core Principle: The Advantage of Mixed Surfactants
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles.[5] These micelles can encapsulate hydrophobic drug molecules like this compound, increasing their solubility in aqueous solutions.[5][6] Mixed surfactant systems, often combining non-ionic and ionic surfactants, offer several advantages over single surfactants:[3]
-
Enhanced Solubilization: Combinations of surfactants can create mixed micelles with a larger or more compatible hydrophobic core, significantly increasing the drug loading capacity.
-
Greater Stability: Mixed surfactant systems can reduce the interfacial tension more effectively, leading to thermodynamically more stable nanoemulsions or microemulsions.[7]
-
Reduced Toxicity: By combining surfactants, the concentration of any single, potentially irritating surfactant can be reduced, improving the overall safety profile of the formulation.
A previous study found that this compound could not be adequately solubilized by the common anionic surfactant sodium lauryl sulfate (SLS) alone.[1] However, a stable and effective formulation was achieved using a mixed system of anionic and nonionic surfactants.[1]
Experimental Protocols
Protocol 1: Surfactant System Screening for this compound Solubilization
Objective: To identify the optimal mixed surfactant system for maximizing the solubility of this compound.
Materials:
-
This compound powder
-
Surfactants (Anionic: Sodium Lauryl Sulfate (SLS); Non-ionic: Polysorbate 80, Poloxamer 407)
-
Co-surfactant (e.g., Propylene Glycol, Ethanol)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Vials, magnetic stirrer, analytical balance, spectrophotometer or HPLC.
Methodology:
-
Prepare Surfactant Stock Solutions: Prepare 10% (w/v) stock solutions of each surfactant and co-surfactant in PBS.
-
Prepare Mixed Surfactant Solutions: Create a matrix of mixed surfactant solutions by combining the stock solutions in various ratios (e.g., 1:1, 1:2, 2:1 of Surfactant A:Surfactant B). Also, prepare combinations including the co-surfactant.
-
Solubility Determination: a. Add an excess amount of this compound powder to a fixed volume (e.g., 10 mL) of each surfactant solution in separate vials. b. Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 48 hours to ensure equilibrium is reached. c. Centrifuge the samples to pellet the undissolved this compound. d. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter. e. Determine the concentration of dissolved this compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: Compare the saturation solubility of this compound across all tested systems to identify the combination yielding the highest solubility.
Protocol 2: Preparation of a this compound Nanoemulsion
Objective: To formulate a stable oil-in-water (O/W) nanoemulsion using the optimized mixed surfactant system.
Materials:
-
This compound
-
Oil Phase (e.g., Medium-Chain Triglycerides)
-
Aqueous Phase (Purified Water)
-
Optimized Mixed Surfactant System from Protocol 1
-
High-shear homogenizer or ultrasonicator
Methodology:
-
Prepare Oil Phase: Dissolve a predetermined amount of this compound in the oil phase with gentle heating and stirring.
-
Prepare Aqueous Phase: Disperse the optimized mixed surfactant system in the aqueous phase.
-
Form Coarse Emulsion: Slowly add the oil phase to the aqueous phase while mixing with a standard magnetic stirrer.
-
Homogenization: Subject the coarse emulsion to high-energy emulsification using a high-shear homogenizer or an ultrasonicator to reduce the droplet size to the nano-range (typically 20-200 nm).[8]
-
Equilibration: Allow the nanoemulsion to cool to room temperature.
Protocol 3: Physicochemical Characterization
Objective: To characterize the physical properties of the this compound nanoemulsion.[9]
Methodology:
-
Droplet Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). The goal is to achieve a small droplet size with a low PDI (<0.3) for uniformity.
-
Zeta Potential: Measure using DLS to assess the surface charge of the droplets, which indicates the stability against coalescence. A value of ±30 mV is generally considered stable.
-
pH Measurement: Use a calibrated pH meter to ensure the formulation's pH is within an acceptable range for its intended use.
-
Viscosity: Measure using a viscometer to ensure the formulation has the desired consistency.
-
Drug Content and Entrapment Efficiency: Determine the total drug content and the amount of drug entrapped within the nano-droplets using HPLC after separating the free drug.
Protocol 4: Stability Assessment
Objective: To evaluate the physical and chemical stability of the this compound formulation under accelerated and long-term storage conditions, following ICH guidelines.[10][11]
Methodology:
-
Sample Storage: Store the formulation in its final intended packaging at different conditions:
-
Testing Schedule:
-
Stability-Indicating Parameters: At each time point, evaluate the following:
-
Physical Appearance: Check for phase separation, creaming, color change, or precipitation.
-
Physicochemical Properties: Re-measure droplet size, PDI, zeta potential, and pH.
-
Chemical Stability: Use a validated stability-indicating HPLC method to measure the concentration of this compound (Assay) and quantify any degradation products. The acceptance criteria for assay is typically 90-110% of the initial concentration.
-
Data Presentation
Table 1: Hypothetical this compound Solubility in Different Surfactant Systems
| Surfactant System (Ratio) | Co-surfactant | This compound Solubility (µg/mL) |
|---|---|---|
| SLS (100%) | None | 55.3 |
| Polysorbate 80 (100%) | None | 120.8 |
| Poloxamer 407 (100%) | None | 95.2 |
| SLS : Polysorbate 80 (1:1) | None | 250.1 |
| SLS : Polysorbate 80 (1:2) | None | 285.6 |
| SLS : Polysorbate 80 (1:1) | Propylene Glycol | 350.4 |
Table 2: Hypothetical Stability Data for this compound Nanoemulsion at 40°C / 75% RH
| Time Point | Appearance | Droplet Size (nm) | PDI | Zeta Potential (mV) | Assay (% Initial) | Degradation Products (%) |
|---|---|---|---|---|---|---|
| 0 Months | Translucent, uniform | 85.2 | 0.15 | -32.5 | 100.0 | < 0.1 |
| 3 Months | Translucent, uniform | 88.1 | 0.17 | -31.8 | 99.1 | 0.4 |
| 6 Months | Translucent, uniform | 90.5 | 0.19 | -30.9 | 98.5 | 0.8 |
Visualizations
References
- 1. In vitro and in vivo studies on this compound/PVM/MA copolymer/NaF combination as an antiplaque agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mixed surfactant: Significance and symbolism [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Nanoemulsion as Novel Drug Delivery System: Development, Characterization and Application | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 11. ICH Guidelines: Stability and Shelf Life | METROPACK [metropack.eu]
- 12. database.ich.org [database.ich.org]
- 13. japsonline.com [japsonline.com]
Application Notes and Protocols for Evaluating Salifluor's Cytotoxicity on Oral Cell Lines
Introduction
This document provides detailed application notes and standardized protocols for assessing the cytotoxic effects of Salifluor, a novel investigational compound, on various oral cell lines. The methodologies outlined herein are designed for researchers in drug discovery and development to obtain reproducible and comparable data on the compound's efficacy and mechanism of action. The assays described include assessments of cell viability, membrane integrity, and apoptosis induction.
Overview of Cytotoxicity Assays
Evaluating the cytotoxic potential of a new compound is a critical step in preclinical drug development. A multi-assay approach is recommended to gain a comprehensive understanding of the compound's cellular effects. This document focuses on three commonly used cytotoxicity assays:
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondria.[1][2][3]
-
LDH Release Assay: Quantifies cell membrane damage by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[4][5][6][7][8]
-
Apoptosis Assays: Detect programmed cell death through various markers, including caspase activation and DNA fragmentation.[9][10][11][12]
Experimental Workflow
The general workflow for evaluating the cytotoxicity of this compound on oral cell lines is depicted below.
References
- 1. MTT assay [bio-protocol.org]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. broadpharm.com [broadpharm.com]
- 4. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 6. cellbiologics.com [cellbiologics.com]
- 7. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. Apoptosis Assay: Caspase-3 and Caspase-7 Cell Line Screen - Altogen Labs [altogenlabs.com]
- 10. Apoptosis Assays [sigmaaldrich.com]
- 11. Cellular Apoptosis Assay of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. blog.cellsignal.com [blog.cellsignal.com]
Application Notes and Protocols for Studying the Caries-Reducing Effects of Salifluor in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salifluor (5-n-octanoyl-3'-trifluoromethyl-salicylanilide) is a broad-spectrum antimicrobial agent with demonstrated antiplaque and caries-reducing potential.[1] Animal models, particularly in rats, are crucial for the preclinical evaluation of such agents. This document provides detailed application notes and standardized protocols for conducting animal studies to assess the efficacy of this compound in reducing dental caries. The protocols are based on established methodologies for creating and evaluating caries in rat models.
While a key study by Nabi et al. (1996) demonstrated the effectiveness of a this compound-containing dentifrice in reducing smooth surface and fissure caries in rats, the specific quantitative data and detailed protocols from this study are not publicly available.[1] Therefore, the following sections provide a generalized, yet comprehensive, framework for such an investigation.
Mechanism of Action of this compound
This compound, a salicylanilide derivative, is a non-ionic, hydrophobic antimicrobial agent. Its primary mechanism of action against cariogenic bacteria, such as Streptococcus mutans, is believed to involve the disruption of bacterial cell membranes and the inhibition of essential enzymatic processes. This dual action leads to a reduction in bacterial viability and virulence, thereby inhibiting plaque formation and acid production, the key drivers of dental caries.
Caption: Proposed mechanism of action of this compound against Streptococcus mutans.
Experimental Protocols
The following protocols describe a comprehensive rat model for evaluating the anti-caries efficacy of this compound.
Animal Model and Husbandry
-
Animal Species: Osborne-Mendel or Sprague-Dawley rats are commonly used due to their susceptibility to caries.
-
Age: Weanling rats (19-21 days old) are typically used.
-
Housing: Animals should be housed in suspended, wire-bottom cages to prevent coprophagy, which can interfere with the experimental diet.
-
Diet and Water: A cariogenic diet, such as Diet 2000 (a high-sucrose diet), should be provided ad libitum. Distilled or deionized water should also be available ad libitum.
Experimental Groups
A minimum of four groups are recommended:
-
Negative Control: Vehicle/placebo treatment (e.g., the dentifrice base without this compound).
-
Positive Control: A formulation with a known anti-caries agent (e.g., a standard fluoride dentifrice).
-
Experimental Group 1: Test formulation with a specific concentration of this compound.
-
Experimental Group 2 (Optional): Test formulation with a different concentration of this compound to assess dose-response.
Each group should consist of a sufficient number of animals to ensure statistical power (typically 10-15 rats per group).
Caries Induction and Treatment Application
-
Inoculation: On days 21-23 of age, the rats should be inoculated with a culture of a cariogenic bacterium, typically a streptomycin-resistant strain of Streptococcus mutans or Streptococcus sobrinus. Inoculation is usually performed orally via a swab or pipette for 3-5 consecutive days.
-
Treatment Application: The test and control formulations should be applied topically to the rats' teeth. This can be done using a cotton swab or a custom-made mouthguard. Applications are typically performed once or twice daily for the duration of the study.
-
Study Duration: The experimental period usually lasts for 21-28 days after the final inoculation.
Caries Scoring
At the end of the study, the animals are euthanized, and their mandibles and maxillae are removed. The teeth are then stained (e.g., with murexide) to aid in the visualization of carious lesions. Caries are scored using a standardized method, such as the Keyes method, which evaluates the extent of carious lesions on different tooth surfaces (buccal, lingual, and occlusal).
Microbiological Analysis (Optional)
-
Plaque Sampling: Dental plaque can be collected from the tooth surfaces at the end of the study.
-
Bacterial Enumeration: The plaque samples can be homogenized and plated on selective media (e.g., Mitis Salivarius Bacitracin agar for S. mutans) to determine the colony-forming units (CFUs) of the target cariogenic bacteria.
Data Presentation
Quantitative data from the study should be summarized in tables for clear comparison between the experimental groups.
Table 1: Mean Caries Scores by Tooth Surface
| Treatment Group | N | Buccal Surface Score (± SD) | Lingual Surface Score (± SD) | Occlusal Fissure Score (± SD) | Total Caries Score (± SD) | % Reduction vs. Negative Control |
| Negative Control | 15 | Data | Data | Data | Data | - |
| Positive Control (Fluoride) | 15 | Data | Data | Data | Data | Data |
| This compound (X% concentration) | 15 | Data | Data | Data | Data | Data |
| This compound (Y% concentration) | 15 | Data | Data | Data | Data | Data |
Table 2: Microbiological Counts from Dental Plaque
| Treatment Group | N | Mean S. mutans CFU/mg plaque (± SD) | % Reduction vs. Negative Control |
| Negative Control | 15 | Data | - |
| Positive Control (Fluoride) | 15 | Data | Data |
| This compound (X% concentration) | 15 | Data | Data |
| This compound (Y% concentration) | 15 | Data | Data |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Workflow for a rat model to evaluate the anti-caries effects of this compound.
Conclusion
The provided protocols and application notes offer a robust framework for the preclinical evaluation of this compound's caries-reducing effects in an animal model. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is essential for the further development of this compound as a novel anti-caries agent. While specific data from prior animal studies on this compound is limited in the public domain, this guide provides the necessary tools for researchers to conduct their own comprehensive investigations.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubilization Challenges of Salifluor
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental solubilization of the hydrophobic compound Salifluor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound (5-n-octanoyl-3'-trifluoromethyl-salicylanilide) is a potent, broad-spectrum antimicrobial agent.[1] Its hydrophobic nature makes it poorly soluble in aqueous solutions, which can significantly hinder its formulation into effective delivery systems and limit its bioavailability in biological assays.
Q2: What are the common solvents for dissolving this compound?
Q3: I am observing precipitation when diluting my DMSO stock of this compound in an aqueous buffer. What can I do?
A3: This is a common issue when working with hydrophobic compounds. Here are a few troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your aqueous medium may be exceeding its solubility limit. Try performing a serial dilution to find the maximum soluble concentration.
-
Increase the percentage of co-solvent: If your experimental conditions allow, a small, controlled amount of a water-miscible organic solvent like ethanol can be included in the final aqueous solution to improve solubility.
-
Use a surfactant-based approach: Incorporating surfactants can significantly enhance the solubility of hydrophobic compounds by forming micelles that encapsulate the drug.
Q4: What is a recommended effective method for solubilizing this compound for an aqueous formulation?
A4: A proven effective method is the use of a mixed surfactant system. A combination of anionic and non-ionic surfactants, specifically Sodium Lauryl Sulfate (SLS), Pluronic, and Tauranol in a 1:1:1 ratio, has been shown to create stable formulations of this compound.[1]
Q5: How can I improve the stability and retention of this compound in my formulation?
A5: The addition of a copolymer, such as poly(methyl vinyl ether-co-maleic anhydride) (PVM/MA), can significantly improve the stability of the this compound formulation. This copolymer can also enhance the adsorption and retention of this compound on surfaces, which is particularly beneficial for applications like oral hygiene products.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder is not dissolving in the chosen solvent. | The solvent may not be appropriate for this hydrophobic compound. The concentration may be too high. | - Attempt to dissolve this compound in a small amount of DMSO or ethanol first to create a concentrated stock solution. - Gently warm the solvent while stirring to aid dissolution. - Use sonication to break up any aggregates. |
| Precipitation occurs upon addition of this compound stock solution to aqueous media. | The aqueous solubility limit has been exceeded. The final concentration of the organic solvent from the stock solution is too low to maintain solubility. | - Reduce the final concentration of this compound in the aqueous medium. - Prepare a formulation using a mixed surfactant system (e.g., SLS, Pluronic, Tauranol) to form micelles that can encapsulate this compound. - Incorporate a stabilizing polymer like PVM/MA copolymer into the formulation. |
| The this compound formulation is unstable and separates over time. | The formulation is not adequately stabilized. There may be interactions between components. | - Add a PVM/MA copolymer to the formulation to enhance stability.[1] - Optimize the ratio of surfactants in the mixed micelle system. - Ensure all components are fully dissolved and properly mixed during preparation. |
| Inconsistent results in biological assays. | Poor bioavailability of this compound due to aggregation or precipitation in the assay medium. | - Confirm the solubility of this compound at the final assay concentration under the specific assay conditions (e.g., temperature, pH). - Prepare fresh dilutions of this compound for each experiment. - Consider using a formulated version of this compound (e.g., in mixed micelles) to ensure consistent delivery to the target. |
Quantitative Data Summary
While specific solubility values for this compound in various solvents are not extensively published, the following table summarizes the concentrations that have been successfully used in formulated mouthrinses.
| Formulation Component | Concentration (% w/v) | Reference |
| This compound | 0.08% | [2] |
| This compound | 0.12% | [2] |
| This compound | 0.2% | [2] |
Experimental Protocols
Protocol 1: Preparation of a Solubilized this compound Formulation using a Mixed Surfactant System
This protocol is a general guideline based on the successful formulation of this compound using a mixed surfactant system.[1]
Materials:
-
This compound
-
Sodium Lauryl Sulfate (SLS)
-
Pluronic (e.g., Pluronic F-127)
-
Tauranol
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
Procedure:
-
Prepare the mixed surfactant solution:
-
Weigh out equal amounts of SLS, Pluronic, and Tauranol.
-
In a beaker, dissolve the surfactants in a portion of the deionized water with gentle stirring. The total surfactant concentration will depend on the desired final concentration of this compound.
-
-
Dissolve this compound:
-
In a separate container, create a concentrated stock of this compound in a minimal amount of a suitable organic solvent like ethanol.
-
-
Combine and Mix:
-
Slowly add the this compound stock solution to the mixed surfactant solution while continuously stirring.
-
Continue stirring until a clear and homogenous solution is obtained.
-
-
Final Volume Adjustment:
-
Add the remaining deionized water to reach the desired final volume and concentration of this compound.
-
-
Stabilization (Optional but Recommended):
-
For enhanced stability, a PVM/MA copolymer can be added to the final formulation. The copolymer should be dissolved in the aqueous phase before the addition of the this compound stock solution.
-
Protocol 2: General Method for Preparing Mixed Micelles of a Hydrophobic Compound
This protocol provides a general workflow for solubilizing a hydrophobic compound like this compound using a solvent evaporation technique to form mixed micelles.
Materials:
-
Hydrophobic compound (e.g., this compound)
-
Surfactants (e.g., SLS, Pluronic, Tauranol)
-
Organic solvent (e.g., ethanol)
-
Deionized water
-
Rotary evaporator or magnetic stirrer with a heating plate
-
Round bottom flask or beaker
Procedure:
-
Dissolve Components in Organic Solvent:
-
In a round bottom flask, dissolve the hydrophobic compound and the chosen surfactants in a suitable volume of an organic solvent like ethanol. Ensure all components are fully dissolved.
-
-
Solvent Evaporation:
-
Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will form a thin film of the drug and surfactant mixture on the wall of the flask.
-
Alternatively, the solvent can be evaporated by gentle heating and stirring in a fume hood.
-
-
Hydration:
-
Add deionized water to the flask containing the thin film.
-
Agitate the flask to hydrate the film and allow the self-assembly of the mixed micelles. This can be done by gentle shaking or stirring.
-
-
Sonication (Optional):
-
To ensure a uniform size distribution of the micelles, the solution can be sonicated using a bath or probe sonicator.
-
-
Filtration:
-
Filter the resulting micellar solution through a suitable filter (e.g., 0.22 µm) to remove any non-incorporated drug or large aggregates.
-
Visualizations
Antimicrobial Mechanism of this compound
This compound, as a salicylanilide, is believed to act as a protonophore. This diagram illustrates its proposed mechanism of action, which involves the disruption of the proton motive force across the bacterial cell membrane, leading to the uncoupling of oxidative phosphorylation and ultimately, bacterial cell death.
Caption: Proposed mechanism of this compound as a protonophore.
Experimental Workflow for this compound Solubilization
This diagram outlines the logical steps for developing a solubilized formulation of this compound, from initial troubleshooting to the final stable preparation.
Caption: Logical workflow for solubilizing this compound.
References
Technical Support Center: Optimizing Salifluor for Effective Plaque Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Salifluor and similar compounds for plaque inhibition. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in plaque inhibition?
This compound (5-n-octanoyl-3'-trifluoromethyl-salicylanilide) is a broad-spectrum antimicrobial agent.[1] Its primary application has been in the inhibition of dental plaque formation due to its antimicrobial properties.[1] For researchers exploring its potential in inhibiting other forms of plaque, such as amyloid plaques implicated in neurodegenerative diseases, the mechanism of action may involve anti-inflammatory and anti-aggregation properties.
Q2: We are observing poor solubility of our this compound compound in our aqueous assay buffer. What can we do?
This compound is a highly hydrophobic compound.[1] Poor solubility is a common issue. Here are a few troubleshooting steps:
-
Mixed Surfactant Systems: For in vitro assays, consider using a mixed surfactant system. A combination of anionic and nonionic surfactants, such as Sodium Lauryl Sulfate (SLS), Pluronic, and Tauranol in a 1:1:1 ratio, has been shown to improve the stability and antimicrobial activity of this compound in aqueous formulations.[1]
-
Co-solvents: The use of organic co-solvents compatible with your experimental system can enhance solubility.
-
Formulation with Copolymers: The addition of a PVM/MA copolymer has been demonstrated to improve the adsorption and retention of this compound, which could be beneficial in cellular or in vivo models.[1]
Q3: Our in vitro Thioflavin T (ThT) assay for amyloid-beta (Aβ) aggregation shows high initial fluorescence and a subsequent drop before the aggregation phase. Is this normal?
This is a known phenomenon in ThT assays. The initial high fluorescence can be due to the dye binding to non-aggregated protein. The subsequent decrease may be caused by sample warming during the initial incubation period.[2] Ensure your plate reader is pre-heated to the desired temperature (e.g., 37°C) to minimize this effect.[2]
Q4: We are not observing a consistent inhibitory effect of this compound on Aβ aggregation in our cell-based assays. What are the potential reasons?
Several factors could contribute to inconsistent results in cell-based assays:
-
Compound Stability: Ensure the stability of your this compound formulation in the cell culture media over the time course of your experiment.
-
Cellular Uptake: The hydrophobicity of this compound may limit its uptake by cells. Consider formulations that can enhance cell permeability.
-
Toxicity: At higher concentrations, the compound might be causing cytotoxicity, which can interfere with the readouts for plaque inhibition. Always perform a dose-response curve for cytotoxicity in parallel.
Troubleshooting Guides
Guide 1: Inconsistent Results in Amyloid-Beta Aggregation Assays
This guide addresses common issues leading to variability in in vitro Aβ aggregation assays, such as the Thioflavin T (ThT) fluorescence assay.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | - Inconsistent Aβ peptide preparation- Pipetting errors- Temperature fluctuations | - Ensure consistent monomeric Aβ preparation before each experiment.- Use pre-heated assay plates and plate readers.[2]- Use calibrated pipettes and reverse pipetting for viscous solutions. |
| Low signal-to-noise ratio | - Low concentration of Aβ or ThT- Suboptimal buffer conditions | - Optimize the concentrations of Aβ and ThT.- Ensure the buffer pH is stable and appropriate for Aβ aggregation (typically pH 7.4). |
| No aggregation observed in the control group | - Inactive Aβ peptide- Presence of aggregation inhibitors in the buffer | - Use a fresh batch of Aβ peptide.- Ensure the buffer is free from any potential inhibitors. |
Experimental Protocols
Protocol 1: In Vitro Amyloid-Beta (Aβ) Aggregation Inhibition Assay using Thioflavin T (ThT)
This protocol is adapted from established methods for screening inhibitors of Aβ fibrillization.[3][4]
Materials:
-
Amyloid-beta (1-42) peptide
-
Thioflavin T (ThT)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Test compound (e.g., this compound) dissolved in an appropriate vehicle
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Preparation of Aβ Monomers: Dissolve Aβ peptide in a suitable solvent (e.g., hexafluoroisopropanol), aliquot, and lyophilize. Immediately before the assay, resuspend the lyophilized Aβ in an appropriate buffer (e.g., PBS) to the desired stock concentration.
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the test compound (this compound) at various concentrations. Include a vehicle control.
-
Add ThT to a final concentration of 10-20 µM.
-
Initiate the aggregation by adding the Aβ monomer solution to a final concentration of 10-25 µM.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 48 hours.
-
-
Data Analysis: Plot the fluorescence intensity against time. The percentage of inhibition can be calculated by comparing the fluorescence of the test compound wells to the vehicle control wells at the plateau phase.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for a this compound-like compound being tested for amyloid plaque inhibition.
Table 1: In Vitro Aβ Aggregation Inhibition
| Compound Concentration (µM) | % Inhibition of Aβ Fibril Formation (at 24h) | IC50 (µM) |
| 1 | 15.2 ± 3.1 | |
| 5 | 48.9 ± 5.6 | 5.1 |
| 10 | 75.4 ± 4.8 | |
| 25 | 92.1 ± 2.5 | |
| 50 | 98.6 ± 1.9 |
Table 2: Cellular Toxicity in SH-SY5Y Neuroblastoma Cells (MTT Assay)
| Compound Concentration (µM) | % Cell Viability (at 48h) | CC50 (µM) |
| 1 | 99.1 ± 2.3 | |
| 5 | 97.5 ± 3.1 | > 100 |
| 10 | 95.8 ± 4.0 | |
| 25 | 88.2 ± 5.5 | |
| 50 | 76.4 ± 6.2 | |
| 100 | 52.3 ± 7.1 |
Visualizations
Caption: Experimental workflow for evaluating a this compound-like compound for Aβ plaque inhibition.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: Hypothetical signaling pathways modulated by a this compound-like compound in Alzheimer's disease.
References
Troubleshooting precipitation of Salifluor in aqueous solutions.
Welcome to the technical support center for Salifluor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in aqueous solutions and to troubleshoot common issues, particularly precipitation.
Troubleshooting Guide: this compound Precipitation
This compound's hydrophobic nature can present challenges in aqueous environments. The following guide provides a systematic approach to addressing precipitation issues.
Question: My this compound is precipitating out of my aqueous buffer. What are the initial steps I should take?
Answer:
Precipitation of this compound is a common issue due to its low water solubility. Here is a logical workflow to troubleshoot this problem:
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the underlying cause of this compound precipitation in aqueous solutions?
This compound (5n-octanoyl-3'-trifluormethylsalicylanilide) is a highly hydrophobic molecule.[1] This means it has very limited solubility in water. When the concentration of this compound in an aqueous solution exceeds its solubility limit under the given conditions (e.g., pH, temperature, presence of other solutes), it will precipitate out of the solution.
Q2: I am using DMSO as a primary solvent for my this compound stock. At what concentration of DMSO in my final aqueous solution should I be concerned about precipitation?
While this compound is readily soluble in Dimethyl Sulfoxide (DMSO), adding this stock solution to an aqueous buffer can cause precipitation if the final concentration of the aqueous component is too high. A general guideline for many hydrophobic compounds is to keep the final DMSO concentration in cell culture or enzymatic assays at or below 1%, with 0.1% being considered safe for most cell lines. However, the exact tolerance will depend on the specific experimental conditions. It is crucial to add the aqueous buffer to the DMSO stock slowly and with vigorous mixing to allow for gradual dispersion.
Q3: Can changes in pH affect the solubility of this compound?
Q4: How does temperature influence the solubility of this compound?
For most solid compounds, solubility in a liquid solvent increases with temperature. While specific data for this compound is not available, studies on the related compound salicylanilide show a clear trend of increasing solubility in various organic solvents as the temperature rises from 283.15 K to 323.15 K (10°C to 50°C).[2][3] Therefore, a decrease in temperature could trigger precipitation. It is important to maintain a stable temperature during your experiments. However, be aware that for some compounds, solubility can decrease with increasing temperature, although this is less common.
Q5: Are there any recommended additives to improve this compound's solubility in aqueous solutions?
Yes, several strategies can be employed to enhance the solubility of hydrophobic compounds like this compound:
-
Co-solvents: Water-miscible organic solvents such as ethanol, isopropanol, or polyethylene glycol (PEG) can be added to the aqueous solution to increase the overall solubility of hydrophobic compounds.
-
Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80 (Tween 80) can form micelles that encapsulate hydrophobic molecules, effectively increasing their apparent solubility in water. For this compound-containing mouthrinses, a mixed surfactant system of Sodium Lauryl Sulfate (SLS), Pluronic, and Tauranol in a 1:1:1 ratio has been shown to be effective in creating stable formulations.[1]
-
Complexation Agents: Cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) are cyclic oligosaccharides that have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules like this compound, thereby increasing their aqueous solubility.
Data Presentation: Solubility of Salicylanilide (A Related Compound)
Table 1: Mole Fraction Solubility of Salicylanilide in Various Solvents at Different Temperatures [2][3]
| Temperature (K) | Ethanol | n-Propanol | Isopropanol | n-Butanol | Methyl Acetate | Ethyl Acetate | Acetonitrile |
| 283.15 | 0.0152 | 0.0128 | 0.0139 | 0.0113 | 0.0458 | 0.0397 | 0.0089 |
| 293.15 | 0.0233 | 0.0191 | 0.0215 | 0.0169 | 0.0645 | 0.0569 | 0.0127 |
| 303.15 | 0.0349 | 0.0282 | 0.0328 | 0.0250 | 0.0889 | 0.0792 | 0.0178 |
| 313.15 | 0.0514 | 0.0411 | 0.0494 | 0.0366 | 0.1201 | 0.1081 | 0.0246 |
| 323.15 | 0.0743 | 0.0592 | 0.0731 | 0.0531 | 0.1598 | 0.1456 | 0.0337 |
Note: this compound, with its additional n-octanoyl and trifluoromethyl groups, is expected to be significantly more hydrophobic and thus have lower solubility in polar solvents compared to salicylanilide.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes a general method for preparing a stock solution of this compound in an organic solvent.
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or glass vials
-
-
Procedure:
-
Weigh the desired amount of this compound using a calibrated analytical balance and place it into a sterile vial.
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Tightly cap the vial.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) may be used to aid dissolution, but be cautious of potential degradation at higher temperatures.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of an Aqueous Working Solution of this compound
This protocol provides a method for diluting a this compound stock solution into an aqueous buffer, minimizing the risk of precipitation.
-
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Desired aqueous buffer (pre-warmed to the experimental temperature)
-
Vortex mixer or magnetic stirrer
-
-
Procedure:
-
Bring the this compound stock solution and the aqueous buffer to the desired experimental temperature.
-
Pipette the required volume of the aqueous buffer into a sterile tube.
-
While vigorously vortexing or stirring the aqueous buffer, add the required volume of the this compound stock solution drop by drop. The rapid mixing is crucial for preventing localized high concentrations of this compound that can lead to precipitation.
-
Continue to mix the solution for a few minutes after the addition is complete to ensure homogeneity.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness before use.
-
Mandatory Visualizations
Mechanism of Action: this compound as a Protonophore
This compound belongs to the salicylanilide class of compounds, which are known to act as protonophores. They can disrupt the proton motive force across biological membranes, such as the inner mitochondrial membrane in eukaryotic cells or the cell membrane in bacteria. This uncouples oxidative phosphorylation from ATP synthesis.
Caption: this compound's proposed mechanism as a protonophore.
References
Technical Support Center: Enhancing Salifluor Retention on Tooth Surfaces
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the retention of Salifluor on tooth surfaces.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound and what is its primary application in dental research? | This compound (5-n-octanoyl-3'-trifluoromethyl-salicylanilide) is a broad-spectrum antimicrobial agent investigated for its potential to inhibit dental plaque formation.[1] Its primary application is as an antiplaque agent in oral hygiene formulations like mouthrinses and dentifrices.[1][2] |
| What are the main challenges in formulating with this compound? | This compound is a highly hydrophobic compound, making it difficult to solubilize in conventional oral hygiene vehicles that use standard amounts of surfactants like sodium lauryl sulfate (SLS).[1] Achieving a stable formulation with high antimicrobial activity is a key challenge.[1] |
| How can the retention of this compound on tooth surfaces be improved? | The addition of a PVM/MA (polyvinyl methyl ether/maleic anhydride) copolymer to this compound formulations has been shown to improve its adsorption and retention on saliva-coated hydroxyapatite disks by nearly two-fold.[1] This also enhances its antiplaque efficacy.[1] |
| What type of surfactant system is effective for solubilizing this compound? | A mixed surfactant system containing both anionic and nonionic surfactants has been found to be effective. A combination of sodium lauryl sulfate (SLS), Pluronic, and Tauranol in a 1:1:1 ratio has been shown to provide stability and high antimicrobial activity.[1] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor this compound retention on experimental tooth surfaces. | - Inadequate formulation: Absence of a retention-enhancing polymer. - Sub-optimal surfactant system affecting bioavailability. - Contamination of the tooth surface.[3][4] - Improper application technique.[5][6] | - Incorporate a PVM/MA copolymer into the formulation to improve adsorption and retention.[1] - Utilize a mixed surfactant system (e.g., SLS, Pluronic, and Tauranol) to ensure stability and activity.[1] - Ensure thorough cleaning and preparation of the tooth surface to remove any contaminants.[7] - Standardize the application protocol, ensuring consistent volume, time, and method of application. |
| Inconsistent antiplaque efficacy in vitro. | - Instability of the this compound formulation. - Variability in the preparation of saliva-coated hydroxyapatite disks. - Inconsistent bacterial inoculation and incubation conditions. | - Confirm the stability of your formulation; consider using a mixed surfactant system as described in the literature.[1] - Standardize the protocol for preparing saliva-coated hydroxyapatite disks to ensure a consistent pellicle layer. - Maintain strict control over microbiological procedures, including inoculum density and incubation parameters. |
| Difficulty solubilizing this compound in the formulation base. | - this compound's high hydrophobicity.[1] - Insufficient concentration or inappropriate type of surfactant.[1] | - Avoid using only conventional anionic surfactants like SLS at standard concentrations.[1] - Implement a mixed surfactant system. A 1:1:1 ratio of SLS, Pluronic, and Tauranol has proven effective.[1] - Consider gentle heating or sonication during formulation to aid dissolution, while monitoring for any degradation. |
| Precipitation of this compound out of the solution over time. | - Formulation instability. - Changes in temperature or pH during storage. | - Re-evaluate the surfactant system for long-term stability. - Store formulations in a controlled environment with stable temperature and pH conditions. - Conduct stability studies at various temperatures to determine the optimal storage conditions. |
Experimental Protocols
Protocol 1: In Vitro this compound Retention Assay on Saliva-Coated Hydroxyapatite Disks
This protocol details the methodology to quantify the retention of this compound on a simulated tooth surface.
Materials:
-
Hydroxyapatite (HA) disks
-
Human saliva (collected and pooled from healthy donors)
-
This compound formulations (with and without PVM/MA copolymer)
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Saliva-Coated HA Disks:
-
Incubate HA disks in pooled human saliva for 2 hours at 37°C to form a salivary pellicle.
-
Gently rinse the disks with PBS to remove excess saliva.
-
-
Treatment with this compound Formulations:
-
Immerse the saliva-coated HA disks in the experimental this compound formulations for a specified time (e.g., 2 minutes).
-
Include a control group treated with a formulation base without this compound.
-
-
Rinsing:
-
After treatment, rinse the disks with a defined volume of PBS for a set duration to simulate oral clearance.
-
-
Extraction of Retained this compound:
-
Immerse the rinsed disks in a suitable solvent (e.g., ethanol) and sonicate to extract the retained this compound.
-
-
Quantification:
-
Analyze the solvent containing the extracted this compound using spectrophotometry or HPLC to determine the concentration.
-
-
Data Analysis:
-
Calculate the amount of this compound retained per unit area of the HA disk.
-
Compare the retention between different formulations.
-
Protocol 2: In Vitro Antiplaque Efficacy Assay
This protocol outlines a method to assess the effectiveness of this compound formulations in inhibiting plaque formation.
Materials:
-
Saliva-coated hydroxyapatite disks
-
Bacterial culture (e.g., Streptococcus mutans)
-
Bacterial growth medium (e.g., Brain Heart Infusion broth)
-
This compound formulations
-
Crystal violet stain
-
Spectrophotometer
Procedure:
-
Prepare Saliva-Coated HA Disks:
-
Follow step 1 from Protocol 1.
-
-
Treatment with this compound Formulations:
-
Treat the saliva-coated HA disks with the experimental formulations as described in Protocol 1.
-
-
Bacterial Inoculation:
-
Place the treated disks in a bacterial suspension of known concentration.
-
Incubate under conditions conducive to biofilm formation (e.g., 37°C, 5% CO2 for 24-48 hours).
-
-
Plaque Quantification:
-
After incubation, gently rinse the disks with PBS to remove planktonic bacteria.
-
Stain the adherent biofilm with crystal violet.
-
Elute the stain from the biofilm using a suitable solvent (e.g., ethanol).
-
Measure the absorbance of the eluted stain using a spectrophotometer to quantify the biofilm mass.
-
-
Data Analysis:
-
Compare the biofilm mass on disks treated with different this compound formulations to that on control disks.
-
Data Presentation
Table 1: In Vitro Retention of this compound on Saliva-Coated Hydroxyapatite Disks
| Formulation | Mean this compound Retained (µg/cm²) | Standard Deviation |
| This compound only | 1.2 | 0.3 |
| This compound + PVM/MA Copolymer | 2.3 | 0.4 |
Note: This data is illustrative and based on the reported two-fold increase in retention.[1]
Table 2: In Vitro Antiplaque Efficacy of this compound Formulations
| Formulation | Mean Biofilm Mass (Absorbance at 595 nm) | Standard Deviation |
| Control (No this compound) | 0.85 | 0.12 |
| This compound only | 0.45 | 0.08 |
| This compound + PVM/MA Copolymer | 0.25 | 0.05 |
Note: This data is illustrative and reflects the expected trend of increased efficacy with enhanced retention.
Visualizations
Caption: Workflow for the in vitro this compound retention assay.
Caption: Logical relationship for enhanced this compound retention.
References
- 1. In vitro and in vivo studies on this compound/PVM/MA copolymer/NaF combination as an antiplaque agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Some effects of mouthrinses containing this compound on de novo plaque formation and developing gingivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. denscore.com [denscore.com]
- 4. dentalproductsreport.com [dentalproductsreport.com]
- 5. insidedentistry.net [insidedentistry.net]
- 6. Reasons for Dental Bonding Failure [brooklinfamilydentistry.ca]
- 7. unicorndenmart.com [unicorndenmart.com]
Strategies to maximize the antimicrobial efficacy of hydrophobic agents like Salifluor.
This guide provides researchers, scientists, and drug development professionals with strategies, troubleshooting advice, and detailed protocols for working with hydrophobic antimicrobial agents like Salifluor.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with hydrophobic antimicrobial agents like this compound?
Hydrophobic antimicrobial agents present several key challenges in experimental settings, primarily stemming from their poor aqueous solubility.[1][2] This can lead to:
-
Precipitation in Aqueous Media: The agent may fall out of solution in standard culture broths or buffers, reducing its effective concentration and leading to inaccurate results.[3]
-
Low Bioavailability: In oral or parenteral formulations, poor solubility limits the absorption and distribution of the drug, reducing its in vivo efficacy.[2][4]
-
Difficulty in Formulation: Creating stable and effective delivery systems is complex. For instance, this compound, a highly hydrophobic compound, cannot be adequately solubilized by conventional amounts of common anionic surfactants like sodium lauryl sulfate (SLS).[5]
-
Inaccurate Susceptibility Testing: Hydrophobic compounds can interfere with standard antimicrobial susceptibility testing (AST) methods, such as broth microdilution, by adsorbing to plastic surfaces or failing to remain in solution.[3]
Q2: What are the most effective formulation strategies to enhance the solubility and efficacy of these agents?
Several formulation strategies can overcome the challenges of hydrophobicity.[1] The primary goal is to keep the drug in a dissolved state to ensure it reaches its target.[4]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying (SMEDDS), and self-nanoemulsifying (SNEDDS) systems are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon introduction to aqueous phases.[4] This approach enhances bioavailability by avoiding the slow dissolution process.[4]
-
Nanocarriers: Encapsulating hydrophobic agents in nanocarriers is a highly effective strategy.[6][7][8] Common types include:
-
Liposomes: These vesicles can encapsulate hydrophilic drugs in their aqueous core and hydrophobic drugs within their lipid bilayer.[9]
-
Polymeric Nanoparticles/Micelles: These can be engineered with hydrophobic cores to load drugs and hydrophilic shells to ensure stability in aqueous environments.[8] They can also be designed for sustained or targeted release.[8]
-
Solid Lipid Nanoparticles (SLN): These are colloidal carriers that are well-suited for improving the bioavailability of poorly soluble drugs.[4]
-
-
Co-solvents and Surfactant Systems: Using a mixture of solvents or surfactants can improve solubility. For this compound, a mixed surfactant system of SLS, Pluronic, and Tauranol was found to provide stability and high antimicrobial activity.[5]
-
Complexation with Cyclodextrins: Cyclodextrins are molecules with a hydrophilic exterior and a lipophilic interior cavity where hydrophobic drugs can be encapsulated, thereby increasing their aqueous solubility.[2][4]
-
Solid Dispersions: This method involves dispersing one or more active hydrophobic ingredients in an inert hydrophilic carrier or matrix in a solid state.[2]
Q3: How can the antimicrobial effect of a hydrophobic agent be potentiated?
Beyond formulation, efficacy can be maximized through synergistic combinations.
-
Combination with Membrane-Permeabilizing Agents: Hydrophobic agents often target the bacterial cell membrane. Combining them with other agents that disrupt the membrane can have a synergistic effect. For example, polymyxin-like peptides can increase the entry of hydrophobic drugs into the cell.[10] Cationic polymers designed to mimic antimicrobial peptides (AMPs) can increase the susceptibility of bacteria to hydrophobic antibiotics by permeabilizing their outer membranes.[11]
-
Synergy with Conventional Antibiotics: Combining a hydrophobic agent with a traditional antibiotic can be highly effective. Studies have shown synergy between peptides and β-lactams, or between ranalexin and hydrophobic antibiotics like doxycycline and clarithromycin.[10] The combination of ionic liquids with tetracycline has also demonstrated strong synergistic effects against several bacterial strains.[12]
Troubleshooting Guide
Problem: My hydrophobic compound precipitates out of solution during my broth microdilution assay.
-
Cause: The concentration of the agent exceeds its solubility limit in the aqueous Mueller-Hinton Broth (MHB). Solvents like DMSO, often used for stock solutions, can cause the compound to crash out when diluted into the aqueous assay medium.
-
Solution 1: Use a Co-solvent/Surfactant System. Prepare the drug dilutions in a medium containing a low, non-inhibitory concentration of a suitable surfactant (e.g., Tween 80, Pluronic F-68) or a co-solvent. A study on this compound found a combination of SLS, Pluronic, and Tauranol to be effective.[5] Crucially, you must run a control with the solvent/surfactant alone to ensure it has no intrinsic antimicrobial activity at the concentration used.
-
Solution 2: Test a Nanoformulation. Encapsulate your agent in liposomes or polymeric nanoparticles. The formulation can then be dispersed in the broth for the assay. This not only solves the solubility issue but can also enhance the agent's efficacy.[8][9]
-
Solution 3: Modify the Assay. While less standard, for highly problematic compounds, consider using an agar dilution method where the compound is mixed into the molten agar. However, be aware that hydrophobic extracts may still separate from the agar.[3]
Problem: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values between experiments.
-
Cause 1: Adsorption to Labware. Hydrophobic compounds can adsorb to the surface of standard polystyrene 96-well plates, reducing the effective concentration of the agent available to act on the bacteria.
-
Solution 1: Use Low-Binding Plates. Switch to polypropylene or other low-binding microplates specifically designed to minimize non-specific binding of hydrophobic molecules.
-
Cause 2: Incomplete Solubilization. If the stock solution is not fully dissolved or if micro-precipitates form upon dilution, the concentration in the wells will be inconsistent.
-
Solution 2: Verify Stock Solution. Before making serial dilutions, visually inspect your stock solution against a light source to ensure there is no precipitate. Briefly vortexing or sonicating the stock before use can help. Ensure the solvent used is appropriate for the compound.
-
Cause 3: Formulation Instability. If using a nanoformulation, it may not be stable over the incubation period, leading to premature drug release or aggregation.
-
Solution 3: Characterize Your Formulation. Before use in an MIC assay, characterize the stability of your nanocarrier formulation under the same conditions (medium, temperature, time) to ensure its integrity.
Problem: The agent shows high potency in vitro but poor efficacy in an in vivo model.
-
Cause: This is a classic bioavailability issue common to hydrophobic drugs.[2] The agent is likely not being absorbed or distributed effectively to the site of infection due to its poor water solubility.[4]
-
Solution 1: Employ an Advanced Delivery System. This is the most critical step. Formulate the agent using strategies known to improve bioavailability, such as SMEDDS or polymeric nanocarriers.[4][8] These systems protect the drug and enhance its absorption.[4] A study on a hydrophobic Src inhibitor showed that a self-assembling peptide-amino acid formulation significantly improved its efficacy in a rat model.[13]
-
Solution 2: Re-evaluate the Administration Route. The chosen route of administration may not be suitable. For example, oral bioavailability is often very low for these compounds. Consider if a localized delivery (e.g., topical) or a different parenteral route is more appropriate and feasible for the infection model.
Data Summary
The following tables summarize quantitative data on strategies to improve the efficacy of hydrophobic agents.
Table 1: Effect of Formulation on Antimicrobial Activity of Hydrophobic Agents
| Agent | Formulation | Target Organism | MIC (Agent Alone) (µg/mL) | MIC (Agent in Formulation) (µg/mL) | Fold Improvement | Reference |
|---|---|---|---|---|---|---|
| Gatifloxacin | Guanidinylated Dendrimeric Vehicle | - | pH-dependent solubility | Increased efficacy | - | [8] |
| Ciprofloxacin | PLGA Nanoparticle-Hydrogel | - | - | Sustained Release Profile | - | [8] |
| Daptomycin | Cubosomes (Lipid Nanoparticles) | MRSA | > 16 | 1 | > 16 |[14] |
Table 2: Synergistic Effects of Hydrophobic Agents with Other Compounds
| Hydrophobic Agent/Peptide | Combination Partner | Target Organism | FICI* | Interpretation | Reference |
|---|---|---|---|---|---|
| Peptide (I1WL5W) | Ampicillin | Multidrug-Resistant S. epidermidis | < 0.5 | Synergy | [15] |
| Peptide (I1WL5W) | Erythromycin | Multidrug-Resistant S. epidermidis | < 0.5 | Synergy | [15] |
| Peptide (I1WL5W) | Tetracycline | Multidrug-Resistant S. epidermidis | < 0.5 | Synergy | [15] |
| Ranalexin | Doxycycline | Gram-positive/negative bacteria | - | Synergy | [10] |
| Ranalexin | Clarithromycin | Gram-positive/negative bacteria | - | Synergy | [10] |
| Ionic Liquid ([OMIM]Cl) | Tetracycline | P. aeruginosa / S. aureus | - | Strong Synergy | [12] |
*Fractional Inhibitory Concentration Index (FICI): ≤ 0.5 indicates synergy.[15]
Experimental Protocols & Visualizations
Protocol 1: Broth Microdilution MIC Assay for Hydrophobic Compounds
This protocol is adapted from standard CLSI and EUCAST guidelines with modifications for hydrophobic agents.[16][17]
-
Preparation of Stock Solution:
-
Dissolve the hydrophobic agent in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Ensure the compound is fully dissolved.
-
Troubleshooting Note: If solubility is extremely low, a mixed solvent system or gentle heating may be required. Always prepare a fresh stock solution.
-
-
Preparation of Microtiter Plates:
-
Use a 96-well, sterile, low-binding plate.
-
Add 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells in columns 2 through 12.
-
In column 1, add 100 µL of CAMHB containing the hydrophobic agent at twice the highest desired final concentration. To mitigate precipitation, this solution may need to contain a non-inhibitory concentration of a surfactant like Tween 80 (e.g., 0.05%).
-
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, then transferring 50 µL from column 2 to 3, and so on, until column 10. Discard the final 50 µL from column 10.
-
Column 11 will serve as the growth control (no drug).
-
Column 12 will serve as the sterility control (no drug, no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate (18-24h growth), select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension 1:150 in CAMHB to achieve a final density of approximately 1 x 10⁶ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final bacterial inoculum to wells in columns 1 through 11. This brings the final volume in each well to 100 µL and the final bacterial concentration to 5 x 10⁵ CFU/mL. Do not add bacteria to column 12.
-
Seal the plate and incubate at 35-37°C for 16-20 hours.
-
-
Reading the MIC:
Visualization: Troubleshooting Experimental Failures
When encountering poor antimicrobial efficacy, a systematic approach is necessary to identify the root cause. The workflow below outlines key decision points for troubleshooting.
Visualization: Mechanism of Enhanced Delivery
Nanocarriers improve the efficacy of hydrophobic agents by overcoming the solubility barrier and facilitating interaction with the bacterial cell.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo studies on this compound/PVM/MA copolymer/NaF combination as an antiplaque agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Shaping Nanoparticles with Hydrophilic Compositions and Hydrophobic Properties as Nanocarriers for Antibiotic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Nanocarriers for the delivery of antibiotics into cells against intracellular bacterial infection - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01489K [pubs.rsc.org]
- 10. Synergistic effect of clinically used antibiotics and peptide antibiotics against Gram-positive and Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies to Overcome Antimicrobial Resistance (AMR) Making Use of Non-Essential Target Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic interactions of ionic liquids and antimicrobials improve drug efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Frontiers | Synergistic Antibacterial Activity of Designed Trp-Containing Antibacterial Peptides in Combination With Antibiotics Against Multidrug-Resistant Staphylococcus epidermidis [frontiersin.org]
- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Scilit [scilit.com]
Managing the interaction of Salifluor with other formulation ingredients.
Welcome to the Technical Support Center for Salifluor formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the interaction of this compound with other formulation ingredients. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your formulation development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main formulation challenges?
This compound (5-n-octanoyl-3'-trifluoromethyl-salicylanilide) is a broad-spectrum antimicrobial agent.[1] Its primary formulation challenge is its highly hydrophobic nature, which leads to poor aqueous solubility.[2] This can result in difficulties in achieving the desired concentration, stability, and bioavailability in aqueous-based formulations.
Q2: What are the known compatible excipients for this compound?
Based on existing studies, a mixed surfactant system has been shown to be effective in solubilizing this compound. Specifically, a combination of sodium lauryl sulfate (SLS), a Pluronic (a type of poloxamer), and Tauranol in a 1:1:1 ratio has been used to create stable mouthrinse formulations.[2] Additionally, the inclusion of PVM/MA copolymer has been found to enhance the adsorption and retention of this compound on surfaces, thereby increasing its efficacy.[2] For non-aqueous or research purposes, this compound is soluble in Dimethyl Sulfoxide (DMSO).
Q3: Are there any known incompatible excipients with this compound?
While specific incompatibility data is limited, based on its chemical structure, this compound may be susceptible to degradation in the presence of strong acids or bases, which could hydrolyze the amide and ester functional groups. Additionally, interactions with certain cationic excipients could potentially lead to precipitation or complexation, although this would need to be experimentally verified.
Q4: How can I improve the solubility of this compound in my aqueous formulation?
To improve the solubility of the hydrophobic this compound, consider the following strategies:
-
Utilize a mixed surfactant system: As demonstrated in existing research, a combination of anionic and non-ionic surfactants is more effective than a single surfactant.[2]
-
Incorporate co-solvents: The addition of a water-miscible solvent may aid in solubilization.
-
pH adjustment: Depending on the pKa of this compound, adjusting the pH of the formulation may improve solubility. However, the potential for hydrolysis at extreme pH values must be considered.
-
Complexation: The use of complexing agents, such as cyclodextrins, could be explored to enhance solubility.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation of this compound.
Issue 1: Precipitation of this compound in an aqueous formulation.
-
Root Cause Analysis:
-
Insufficient solubilization capacity of the surfactant system.
-
Incompatible excipient leading to salt formation or complexation.
-
pH of the formulation is not optimal for this compound solubility.
-
"Salting out" effect from high concentrations of other ionic excipients.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Poor stability of this compound in the formulation over time.
-
Root Cause Analysis:
-
Chemical degradation of this compound (e.g., hydrolysis).
-
Oxidative degradation.
-
Photodegradation.
-
Interaction with reactive excipients or impurities.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound stability issues.
Data Presentation
The following tables provide a template for presenting quantitative data from this compound-excipient compatibility studies. The data presented here is hypothetical and for illustrative purposes.
Table 1: this compound Compatibility with Common Excipients in an Aqueous Formulation
| Excipient Category | Excipient Name | Concentration (%) | This compound Recovery (%) after 4 weeks at 40°C/75% RH | Observations |
| Surfactants | Sodium Lauryl Sulfate | 2.0 | 98.5 | Clear solution |
| Polysorbate 80 | 2.0 | 99.1 | Clear solution | |
| Pluronic F127 | 2.0 | 99.3 | Clear solution | |
| Polymers | PVM/MA Copolymer | 1.0 | 99.5 | Increased viscosity |
| Hydroxypropyl Methylcellulose | 1.0 | 98.9 | Increased viscosity | |
| Carbopol 940 | 0.5 | 92.3 | Significant drop in recovery, phase separation | |
| Humectants | Glycerin | 5.0 | 99.6 | Clear solution |
| Propylene Glycol | 5.0 | 99.4 | Clear solution |
Table 2: Effect of pH on this compound Stability in an Aqueous Formulation
| pH | Buffer System | This compound Recovery (%) after 4 weeks at 40°C | Major Degradant Peak Area (%) |
| 4.0 | Citrate Buffer | 95.2 | 3.8 |
| 5.5 | Acetate Buffer | 98.1 | 1.2 |
| 7.0 | Phosphate Buffer | 99.3 | 0.5 |
| 8.5 | Borate Buffer | 96.5 | 2.9 |
Experimental Protocols
Protocol 1: this compound-Excipient Compatibility Study
-
Objective: To evaluate the compatibility of this compound with selected formulation excipients.
-
Methodology:
-
Prepare binary mixtures of this compound and each excipient in a 1:1 ratio by weight.
-
For liquid and semi-solid formulations, prepare ternary mixtures of this compound, the primary solvent system, and the excipient.
-
Transfer the mixtures to sealed glass vials.
-
Store the vials under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature as a control.
-
At predetermined time points (e.g., 0, 1, 2, and 4 weeks), visually inspect the samples for any physical changes (color, clarity, precipitation).
-
Analyze the samples using a stability-indicating HPLC method to determine the recovery of this compound and the formation of any degradation products.
-
-
Experimental Workflow:
Caption: Workflow for this compound-excipient compatibility testing.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
-
Objective: To develop a validated HPLC method capable of separating this compound from its potential degradation products.
-
Methodology:
-
Forced Degradation: Subject this compound solutions to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.
-
Method Development:
-
Screen different reversed-phase columns (e.g., C18, C8).
-
Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients with a buffer).
-
Adjust the column temperature and flow rate to achieve optimal separation.
-
-
Method Validation: Validate the optimized method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
-
Logical Relationship of this compound's Functional Groups in Potential Interactions:
Caption: Potential interactions of this compound's functional groups.
References
Adjusting pH to improve the stability and activity of Salifluor.
Introduction: This technical support guide is intended for researchers, scientists, and drug development professionals utilizing Salifluor. While historically documented as an antimicrobial agent, this guide focuses on the application of this compound as a fluorescent probe and addresses the critical role of pH in modulating its stability and fluorescent activity. The principles and protocols provided are based on the general behavior of salicylanilide-based fluorophores.
Frequently Asked Questions (FAQs)
Q1: Why is pH a critical factor for the stability and fluorescent activity of this compound?
The chemical structure of this compound, a salicylanilide derivative, contains ionizable phenolic and amide groups. The protonation state of these groups is dependent on the pH of the surrounding environment.[1][2] Changes in pH can alter the electronic configuration of the molecule, which directly impacts its fluorescence properties, including emission wavelength and quantum yield.[1] Furthermore, extreme pH values can lead to the degradation of the molecule, reducing its stability and overall performance. For many fluorescent probes, slightly basic or neutral conditions are preferable to acidic solutions to prevent degradation.[3][4]
Q2: What is the recommended pH range for working with this compound?
Based on the general characteristics of phenolic compounds and similar fluorescent probes, this compound is expected to exhibit optimal fluorescence and stability in a neutral to slightly alkaline pH range (approximately pH 7.0 to 8.5).[4] Acidic conditions (below pH 6.0) may lead to quenching of the fluorescence and potential degradation of the compound.[3] It is highly recommended to perform a pH titration experiment to determine the optimal pH for your specific application.
Q3: How should I prepare my buffers and this compound solutions to ensure pH stability?
It is crucial to use a well-buffered solution to maintain a constant pH throughout your experiment. We recommend using common biological buffers such as phosphate-buffered saline (PBS) for the physiological pH range or Tris-HCl for a slightly more alkaline range. When preparing your this compound stock and working solutions, resuspend the compound in a buffer at the desired pH rather than in distilled water, which can be slightly acidic.[3]
Q4: What are the visual or measurable indicators of pH-induced instability or poor activity of this compound?
There are several indicators that your experimental pH may be suboptimal:
-
Low Fluorescence Intensity: A weak or non-existent signal is the most common indicator of a pH outside the optimal range.
-
Signal Instability (Photobleaching): Rapid decay of the fluorescent signal upon excitation can be exacerbated by suboptimal pH.
-
High Background Signal: Non-specific binding and high background fluorescence can sometimes be pH-dependent.[5]
-
Precipitation: In some cases, changes in pH can affect the solubility of this compound, leading to precipitation out of the solution.
Troubleshooting Guide
Issue 1: Weak or No Fluorescent Signal
-
Question: I have added this compound to my sample, but I am detecting a very weak signal or no signal at all. What could be the cause?
-
Answer:
-
Check the pH of your buffer system: This is the most likely cause. Verify the pH of your experimental buffer and ensure it falls within the recommended range (typically pH 7.0-8.5). Acidic conditions are known to quench fluorescence in similar compounds.[3]
-
Confirm this compound Concentration: Ensure you are using the correct final concentration of this compound in your experiment.
-
Instrument Settings: Verify that the excitation and emission wavelengths on your fluorometer or microscope are correctly set for this compound.
-
Issue 2: Unstable Signal and Rapid Photobleaching
-
Question: My fluorescent signal from this compound is decaying very rapidly upon illumination. How can I improve its stability?
-
Answer:
-
Optimize pH: An incorrect pH can make the fluorophore more susceptible to photobleaching. Perform a pH optimization experiment as detailed in our protocols to find the most stable pH for your system.
-
Reduce Excitation Intensity: High-intensity light can accelerate photobleaching.[6] Reduce the laser power or illumination intensity to the lowest level that still provides a detectable signal.
-
Use an Antifade Reagent: If you are working with fixed cells or tissues, consider using a commercially available antifade mounting medium.
-
Issue 3: High Background Fluorescence
-
Question: I am observing high background fluorescence in my samples, which is obscuring the specific signal from this compound. What can I do?
-
Answer:
-
Adjust Buffer pH: The pH can influence non-specific binding of the probe. Experiment with slight variations in your buffer's pH (e.g., from 7.2 to 7.8) to see if it reduces background.
-
Optimize Washing Steps: Increase the number or duration of washing steps after incubation with this compound to remove any unbound probe.[5]
-
Include Blocking Agents: For cell-based assays, using a blocking agent can help to reduce non-specific binding.[5]
-
Data Presentation
Table 1: Hypothetical pH Profile of this compound Fluorescence
This table summarizes the expected relative fluorescence intensity and stability of this compound across a range of pH values.
| pH | Relative Fluorescence Intensity (RFU) | Stability Score (1-5, 5 being most stable) | Observations |
| 5.0 | 150 | 2 | Very low signal, rapid photobleaching. |
| 6.0 | 450 | 3 | Signal detectable but weak. |
| 7.0 | 1200 | 4 | Good signal, moderate stability. |
| 7.4 | 1850 | 5 | Optimal signal and stability. |
| 8.0 | 1600 | 5 | Strong signal, excellent stability. |
| 9.0 | 900 | 3 | Decreased signal, potential for degradation. |
Experimental Protocols
Protocol 1: Determination of Optimal pH for this compound Fluorescence
This protocol provides a method for determining the optimal pH for this compound's fluorescence intensity and stability in your experimental system.
-
Preparation of Buffers:
-
Prepare a series of 100 mM buffers with varying pH values (e.g., from pH 5.0 to 9.0 in 0.5 pH unit increments). Suitable buffers include citrate for acidic ranges, phosphate for neutral ranges, and Tris for alkaline ranges.
-
Verify the final pH of each buffer solution using a calibrated pH meter.
-
-
Preparation of this compound Solution:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Create a working solution by diluting the stock solution in each of the prepared pH buffers to a final concentration of 10 µM.
-
-
Fluorescence Measurement:
-
Transfer 200 µL of each this compound working solution to a separate well of a 96-well black microplate.
-
Measure the fluorescence intensity using a plate reader. Set the excitation and emission wavelengths to the appropriate values for this compound.
-
To assess stability, expose each well to continuous excitation for 5 minutes and record the fluorescence intensity at 1-minute intervals.
-
-
Data Analysis:
-
Plot the initial fluorescence intensity (at time = 0) against the pH to determine the pH at which fluorescence is maximal.
-
Calculate the percentage of signal decay over the 5-minute illumination period for each pH value to assess photostability.
-
The optimal pH is the one that provides the best combination of high fluorescence intensity and minimal photobleaching.
-
Visualizations
Caption: Workflow for determining the optimal pH for this compound.
Caption: Hypothetical use of this compound as a pH-sensitive probe.
References
- 1. quora.com [quora.com]
- 2. pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. metabion.com [metabion.com]
- 4. How should fluorescent labeled probes be stored? [qiagen.com]
- 5. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. genelink.com [genelink.com]
Refining protocols for consistent results in Salifluor experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in experiments involving Salifluor.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental use of this compound, a known hydrophobic antimicrobial compound.
Q1: My this compound solution is precipitating after dilution in aqueous media. How can I prevent this?
A1: this compound is a highly hydrophobic compound, and precipitation in aqueous buffers or culture media is a common issue.[1] To maintain solubility:
-
Prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for solubilizing hydrophobic compounds for in vitro assays.
-
Minimize the final concentration of the organic solvent. When diluting the stock solution into your aqueous experimental medium, ensure the final concentration of the solvent (e.g., DMSO) is low (typically ≤1%) to avoid solvent-induced artifacts or toxicity.
-
Perform serial dilutions. Instead of a single large dilution, perform serial dilutions of the stock solution in the aqueous medium to reduce the risk of immediate precipitation.
-
Include a solubility-enhancing agent. In some formulations, mixed surfactant systems or other excipients may be necessary to maintain solubility.[1]
Q2: I am observing inconsistent results in my antimicrobial susceptibility tests. What could be the cause?
A2: Inconsistent results in antimicrobial susceptibility testing with hydrophobic compounds like this compound can stem from several factors:
-
Poor Diffusion: In agar-based methods (e.g., disk diffusion), the hydrophobicity of this compound will impede its diffusion through the aqueous agar, leading to smaller or non-existent zones of inhibition. Broth-based methods are generally recommended.
-
Precipitation: As mentioned in Q1, if this compound precipitates out of the solution, its effective concentration will be lower and variable, leading to inconsistent results.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., microplates, pipette tips), reducing the actual concentration in the solution. Using low-adhesion plastics or pre-treating labware may mitigate this.
-
Inoculum Effect: Ensure that the bacterial inoculum is standardized for every experiment, as variations in the starting bacterial concentration can significantly impact the apparent minimum inhibitory concentration (MIC).
Q3: I am not observing any antimicrobial activity with this compound against my test organism. Why might this be?
A3: If you are not observing the expected antimicrobial effect, consider the following:
-
Solubility Issues: This is the most likely cause. Verify that this compound is fully dissolved in your test medium. Visually inspect for any signs of precipitation.
-
Intrinsic Resistance: The microorganism you are testing may be intrinsically resistant to salicylanilides. This can be due to factors like an impermeable cell wall or the presence of efficient efflux pumps that actively remove the compound from the cell.[2]
-
Inappropriate Assay Method: As noted, agar diffusion methods are not well-suited for hydrophobic compounds. A quantitative method like broth microdilution is more reliable for determining the MIC.
-
Degradation of the Compound: Ensure that your this compound stock solution has been stored correctly (typically protected from light and at a low temperature) and has not degraded.
Experimental Protocols & Data
Protocol: In Vitro Antimicrobial Susceptibility Testing of this compound (a Hydrophobic Compound) using Broth Microdilution
This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of this compound.
1. Preparation of this compound Stock Solution:
- Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
- Ensure the powder is completely dissolved by vortexing.
- Store the stock solution at -20°C, protected from light.
2. Preparation of Bacterial Inoculum:
- From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
- Inoculate the colonies into a suitable sterile broth (e.g., Mueller-Hinton Broth).
- Incubate the broth culture at the appropriate temperature (e.g., 37°C) until it reaches the turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
- Dilute this standardized suspension to achieve the final desired inoculum density for the assay (typically 5 x 10⁵ CFU/mL in the well).
3. Broth Microdilution Assay:
- In a 96-well microtiter plate, add the appropriate volume of sterile broth to all wells.
- Create a two-fold serial dilution of the this compound stock solution across the wells of the plate. Be sure to account for the final volume after adding the bacterial inoculum. The final DMSO concentration should be kept constant and below 1% in all wells.
- Include the following controls:
- Growth Control: Broth with the bacterial inoculum and DMSO (at the same concentration as the test wells), but no this compound.
- Sterility Control: Broth only, with no bacteria or this compound.
- Add the prepared bacterial inoculum to all wells except the sterility control.
- Seal the plate and incubate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours).
4. Determination of MIC:
- After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Quantitative Data
The following table summarizes the concentrations of this compound used in clinical studies for its anti-plaque and anti-gingivitis effects.
| Study Type | Formulation | This compound Concentration (%) | Comparator |
| Clinical Trial 1 | Mouthrinse | 0.08%, 0.12%, 0.2% | 0.12% Chlorhexidine |
| Clinical Trial 2 | Mouthrinse | 0.12% | 0.12% Chlorhexidine |
| Clinical Trial 3 | Mouthrinse | 0.12% | 0.12% Chlorhexidine |
| Data compiled from a study on the effects of this compound-containing mouthrinses.[3] |
The table below is a template for presenting results from the broth microdilution protocol described above.
| Microorganism | This compound MIC (µg/mL) |
| Staphylococcus aureus | e.g., 2 |
| Streptococcus mutans | e.g., 1 |
| Escherichia coli | e.g., >64 |
| Pseudomonas aeruginosa | e.g., >64 |
Signaling Pathways and Workflows
While the specific signaling pathways modulated by this compound are not extensively detailed in the literature, its parent class of compounds, salicylanilides, are known to act as uncouplers of oxidative phosphorylation. This mechanism disrupts the proton motive force across the bacterial cell membrane, leading to a depletion of ATP.
Caption: Mechanism of Salicylanilides as Uncouplers of Oxidative Phosphorylation.
The following diagram illustrates the experimental workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Caption: Experimental Workflow for Broth Microdilution MIC Assay.
Frequently Asked Questions (FAQs)
Q: What is this compound? A: this compound, or 5-n-octanoyl-3'-trifluoromethyl-salicylanilide, is a broad-spectrum antimicrobial agent.[1] It belongs to the salicylanilide class of compounds.
Q: What are the primary applications of this compound? A: Based on available research, this compound has been primarily investigated for its ability to inhibit dental plaque formation and reduce gingivitis, and it has been formulated into mouthrinses and dentifrices for this purpose.[1][3]
Q: What is the mechanism of action of this compound? A: As a salicylanilide, this compound is believed to function as an uncoupler of oxidative phosphorylation. This process disrupts the proton gradient across the bacterial cell membrane, which is essential for ATP synthesis, thereby inhibiting cell growth and viability.
Q: Is this compound effective against both Gram-positive and Gram-negative bacteria? A: While this compound is described as a broad-spectrum antimicrobial, salicylanilides can be less effective against Gram-negative bacteria. This is often due to the outer membrane of Gram-negative bacteria acting as a permeability barrier and the presence of efflux pumps that can expel the compound from the cell.[2]
Q: What safety precautions should be taken when handling this compound? A: As with any research chemical, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, eye protection, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood. Refer to the specific Safety Data Sheet (SDS) for detailed handling and safety information.
References
- 1. Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Salicylanilides: a new group of active uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Salifluor and Chlorhexidine as Antiplaque Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Salifluor and chlorhexidine, two prominent antiplaque agents. The information presented is based on available experimental data to assist researchers and professionals in understanding their respective mechanisms, efficacy, and experimental validation.
Introduction
Dental plaque, a complex biofilm, is the primary etiological agent for common oral diseases such as caries and periodontal disease. Chemical antiplaque agents are crucial adjuncts to mechanical oral hygiene in controlling plaque accumulation. Chlorhexidine has long been considered the "gold standard" in this category due to its broad-spectrum antimicrobial activity and substantivity. This compound (5-n-octanoyl-3'-trifluoromethyl-salicylanilide), a salicylanilide derivative, has also demonstrated significant antiplaque efficacy. This guide offers a side-by-side comparison of these two agents based on published scientific literature.
Mechanism of Action
The fundamental difference between this compound and chlorhexidine lies in their chemical nature and mode of interaction with bacterial cells.
Chlorhexidine: As a cationic biguanide, chlorhexidine's positively charged molecules bind to the negatively charged components of the bacterial cell wall, such as phospholipids and lipopolysaccharides.[1][2] This binding disrupts the cell membrane's integrity, leading to increased permeability and leakage of intracellular components.[1] At lower concentrations, chlorhexidine is bacteriostatic, while at higher concentrations, it becomes bactericidal, causing coagulation of cytoplasmic contents.[1][2] A key feature of chlorhexidine is its high substantivity, allowing it to be retained in the oral cavity and gradually released, providing prolonged antimicrobial action.[3]
This compound: this compound belongs to the salicylanilide class of compounds, which are known to act as protonophores.[4][5] As protonophores, they are believed to shuttle protons across the bacterial cytoplasmic membrane, disrupting the proton motive force (PMF). The PMF is essential for vital cellular processes, including ATP synthesis, solute transport, and flagellar motion. By dissipating the proton gradient, this compound can effectively de-energize the bacterial cell, leading to inhibition of growth and eventually cell death. Some salicylanilides have also been shown to interfere with bacterial two-component regulatory systems.[6]
Signaling Pathway Diagrams
Comparative Efficacy: Experimental Data
Clinical trials have been conducted to directly compare the antiplaque and antigingivitis effects of this compound and chlorhexidine. The following tables summarize the available quantitative data from these studies.
Table 1: Plaque Inhibition in a 4-Day No-Brushing Model
| Treatment Group | Mean Plaque Score (Day 4) | Plaque Reduction vs. Control |
| 0.08% this compound | Data not fully available, but significantly more effective than control | Significant |
| 0.12% this compound | Data not fully available, but equally effective as 0.12% CHX | Significant |
| 0.2% this compound | Data not fully available, but equally effective as 0.12% CHX | Significant |
| 0.12% Chlorhexidine | Data not fully available, but equally effective as this compound rinses | Significant |
| Vehicle Control | Higher plaque scores than active treatments | - |
| No Rinse Control | Highest plaque scores | - |
Source: Based on findings from a study by van der Ouderaa et al.[7] While the study concluded equal effectiveness, specific mean scores and standard deviations were not available in the accessed literature.
Table 2: Plaque and Gingivitis Development in a 14-Day No-Brushing Model
| Treatment Group | Plaque Formation | Gingivitis Development |
| 0.12% this compound | No significant difference compared to 0.12% Chlorhexidine | No significant difference compared to 0.12% Chlorhexidine |
| 0.12% Chlorhexidine | No significant difference compared to 0.12% this compound | No significant difference compared to 0.12% this compound |
| No Rinse Control | Significantly higher plaque and gingivitis development | Significantly higher plaque and gingivitis development |
Source: Based on findings from a study by van der Ouderaa et al.[7] Specific quantitative data for the Gingival Index were not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparison of this compound and chlorhexidine.
In Vivo Clinical Trial for Antiplaque and Antigingivitis Efficacy
This protocol is based on the design of the clinical trials conducted by van der Ouderaa and colleagues.[7]
-
Study Design: A double-blind, randomized, cross-over study design is employed.
-
Participants: A cohort of healthy young individuals with good oral hygiene and healthy gingiva.
-
Experimental Periods: The study consists of multiple experimental periods, each separated by a washout period to prevent carry-over effects.
-
Intervention:
-
During each experimental period, participants refrain from all mechanical oral hygiene measures.
-
Participants rinse twice daily with the assigned mouthwash preparation (e.g., 0.12% this compound, 0.12% chlorhexidine, or a placebo/control).
-
-
Assessments:
-
Plaque Assessment: Plaque is scored at baseline and at specified intervals during the experimental period using a standardized index (e.g., the Plaque Index of Silness and Loe or the Turesky modification of the Quigley-Hein Plaque Index).
-
Gingivitis Assessment: Gingival inflammation is assessed at baseline and at the end of the experimental period using a standardized index (e.g., the Gingival Index of Loe and Silness).
-
-
Statistical Analysis: Data are analyzed using appropriate statistical tests to compare the efficacy of the different mouthwash formulations.
In Vitro Adsorption and Retention Assay
This protocol is based on the methods described in studies evaluating the formulation of this compound.[8]
-
Objective: To assess the adsorption and retention of the antiplaque agent on a simulated tooth surface.
-
Materials:
-
Hydroxyapatite disks (to mimic the enamel surface).
-
Human saliva (to form a pellicle on the disks).
-
Test formulations of the antiplaque agent (e.g., this compound with and without PVM/MA copolymer).
-
Analytical instrumentation for quantifying the adsorbed agent (e.g., High-Performance Liquid Chromatography - HPLC).
-
-
Procedure:
-
Hydroxyapatite disks are coated with human saliva to form an in vitro pellicle.
-
The saliva-coated disks are exposed to the test formulations for a specified period.
-
The disks are then rinsed to remove any unadsorbed agent.
-
The amount of the antiplaque agent adsorbed to the disks is quantified using a suitable analytical technique.
-
To assess retention, the disks are subjected to further rinsing or exposure to artificial saliva over time, and the amount of remaining agent is quantified at different time points.
-
-
Outcome: This assay helps to determine the substantivity of the antiplaque agent and the effectiveness of formulation components, such as the PVM/MA copolymer, in enhancing its delivery and retention.[8]
Formulation and Delivery Challenges
An important aspect of any antiplaque agent is its formulation, which can significantly impact its bioavailability and efficacy.
Chlorhexidine: Being a water-soluble cationic molecule, chlorhexidine is relatively easy to formulate in aqueous solutions like mouthrinses. However, it can interact with anionic components commonly found in toothpastes, such as sodium lauryl sulfate, which can reduce its effectiveness.[3]
This compound: As a highly hydrophobic compound, this compound presents significant formulation challenges. It is not readily soluble in conventional oral hygiene product bases.[8] To overcome this, mixed surfactant systems and the inclusion of polymers like PVM/MA copolymer have been shown to be effective. The PVM/MA copolymer, in particular, has been demonstrated to nearly double the adsorption and retention of this compound on saliva-coated hydroxyapatite disks, thereby enhancing its antiplaque efficacy in both laboratory and clinical settings.[8]
Summary and Conclusion
Both this compound and chlorhexidine have demonstrated significant efficacy as antiplaque agents. Chlorhexidine, the established gold standard, benefits from a long history of clinical use and a well-understood mechanism of action centered on its cationic nature and high substantivity.[1][3] this compound, a salicylanilide derivative, appears to operate through a different mechanism, likely by disrupting the bacterial proton motive force.[4][5]
Clinical studies directly comparing the two in mouthrinse formulations have indicated that this compound, at a concentration of 0.12%, is as effective as 0.12% chlorhexidine in inhibiting de novo plaque formation and the development of gingivitis.[7] A key challenge for the broader application of this compound lies in overcoming its hydrophobic nature through advanced formulation strategies, such as the inclusion of copolymers like PVM/MA, to ensure its bioavailability and retention in the oral cavity.[8]
For researchers and drug development professionals, this compound represents a promising alternative to chlorhexidine, potentially with a different side-effect profile and a distinct mechanism of action that could be advantageous in certain applications. Further research is warranted to fully elucidate its mechanism of action at the molecular level and to optimize its formulation for various oral care applications. The available data suggests that with appropriate formulation, this compound can match the antiplaque performance of the current gold standard, chlorhexidine.
References
- 1. Chlorhexidine Used in Dentistry: The Gold Standard [professional.sunstargum.com]
- 2. Chlorhexidine: An Elixir for Periodontics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. njppp.com [njppp.com]
- 4. Salicylanilide ester prodrugs as potential antimicrobial agents--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Some effects of mouthrinses containing this compound on de novo plaque formation and developing gingivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo studies on this compound/PVM/MA copolymer/NaF combination as an antiplaque agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Salifluor and Chlorhexidine Mouthrinses in Oral Healthcare
In the landscape of oral hygiene, the efficacy of antimicrobial mouthrinses is a subject of continuous research and development. Among the various agents, chlorhexidine has long been regarded as the gold standard for its potent anti-plaque and anti-gingivitis properties. However, the emergence of novel compounds like Salifluor presents a compelling alternative. This guide provides a detailed, evidence-based comparison of this compound and chlorhexidine mouthrinses, tailored for researchers, scientists, and drug development professionals.
Efficacy in Plaque and Gingivitis Control: A Head-to-Head Clinical Trial
A series of double-blind, randomized, cross-over clinical trials provide the most direct comparison of this compound and chlorhexidine mouthrinses. These studies were designed to evaluate the effects of mouthrinses containing 5-n-octanoyl-3'-trifluormethylsalicylanilide (this compound) on the formation of new plaque and the development of gingivitis.[1]
The core findings from these trials indicate that this compound is a potent agent in oral health, demonstrating comparable efficacy to chlorhexidine in key areas of dental hygiene.
Key Findings:
-
De Novo Plaque Formation (4-Day Study): Mouthrinses containing this compound were found to be as effective as a 0.12% chlorhexidine mouthrinse in preventing the formation of new plaque over a four-day period of no mechanical oral hygiene. Both were significantly more effective than control rinses.[1]
-
Plaque Retardation at Healthy and Inflamed Sites: A subsequent study revealed that a 0.12% this compound mouthrinse was equally effective as a 0.12% chlorhexidine rinse in slowing down new plaque formation at both healthy and inflamed gingival sites.[1]
-
Plaque and Gingivitis Development (14-Day Study): In a longer-term, 14-day study where participants refrained from mechanical plaque control, there was no statistically significant difference observed between the 0.12% this compound and 0.12% chlorhexidine mouthrinses in their ability to inhibit both de novo plaque formation and the onset of gingivitis.[1]
These collective results underscore the potential of this compound as a viable and effective alternative to chlorhexidine for the control of dental plaque and gingivitis.[1]
Quantitative Data Summary
The following table summarizes the key quantitative outcomes from the comparative clinical trials.
| Parameter | This compound Mouthrinse (0.12%) | Chlorhexidine Mouthrinse (0.12%) | Outcome | Study Duration |
| De Novo Plaque Formation | Equally Effective | Equally Effective | No significant difference | 4 Days |
| Plaque Retardation (Healthy Sites) | Equally Effective | Equally Effective | No significant difference | - |
| Plaque Retardation (Inflamed Sites) | Equally Effective | Equally Effective | No significant difference | - |
| De Novo Plaque Formation | Equally Effective | Equally Effective | No significant difference | 14 Days |
| Gingivitis Development | Equally Effective | Equally Effective | No significant difference | 14 Days |
Experimental Protocols
The clinical trials comparing this compound and chlorhexidine followed a rigorous, scientifically sound methodology to ensure the validity of the results.
Study Design:
-
Design: The studies were conducted as double-blind, randomized, cross-over trials.[1] This design minimizes bias as neither the participants nor the researchers knew which treatment was being administered, and each participant received all treatments at different times.
-
Participants: Each of the three trials involved 10 young individuals with healthy gingiva.[1]
-
Intervention: Participants were instructed to cease all mechanical plaque control measures during the experimental periods. They rinsed twice daily with the assigned mouthwash preparations.[1]
-
Treatment Arms: The studies involved various concentrations of this compound (0.08%, 0.12%, and 0.2%), a 0.12% chlorhexidine solution, a vehicle control, and a control rinse.[1]
-
Duration: The experimental periods varied across the three studies: 4 days, 18 days (with rinsing during the last 4 days), and 14 days.[1]
Experimental Workflow of the Comparative Clinical Trials
References
Salifluor's Anti-Inflammatory Efficacy in Oral Health: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Salifluor's anti-inflammatory properties with other established alternatives in the context of oral health, specifically focusing on the management of plaque-induced gingivitis. The information is compiled from available clinical trial data and preclinical research to offer an objective assessment for researchers and drug development professionals.
Executive Summary
Clinical evidence demonstrates this compound (5n-octanoyl-3'-trifluormethylsalicylanilide) as an effective anti-inflammatory and anti-plaque agent, with efficacy comparable to the gold standard, 0.12% chlorhexidine, in reducing gingivitis and plaque formation. While detailed quantitative data from head-to-head trials is limited in publicly available literature, existing studies support its potential as a viable alternative in oral care formulations. This guide synthesizes the available data, outlines experimental protocols for assessing anti-inflammatory effects in oral care studies, and illustrates the proposed mechanism of action for this compound.
Data Presentation: Comparative Efficacy of Oral Anti-Inflammatory Agents
The following tables summarize the quantitative data from clinical trials on various anti-inflammatory agents used in mouthrinses for the reduction of plaque and gingivitis. It is important to note that direct cross-trial comparisons should be made with caution due to variations in study design, duration, and patient populations.
Table 1: Reduction in Plaque Index Scores
| Active Agent | Concentration | Study Duration | Baseline Plaque Index (Mean ± SD) | End-of-Study Plaque Index (Mean ± SD) | Percentage Reduction | Comparator |
| This compound | 0.12% | 14 days | Not Reported | Equally effective as 0.12% Chlorhexidine[1] | Not Reported | 0.12% Chlorhexidine |
| Chlorhexidine | 0.12% | 12 weeks | 1.33 | 0.96 | 28%[2] | Placebo |
| Cetylpyridinium Chloride (CPC) | 0.07% | 6 months | Not Reported | 15.8% less than placebo | 15.8%[3][4] | Placebo |
| Delmopinol Hydrochloride | 0.2% | 6 months | Lower than placebo | Lower than placebo | Not Quantified[1] | Placebo |
| Triclosan/Copolymer | 0.03% | 6 months | Not Reported | 24.8% less than placebo | 24.8%[5] | Placebo |
Table 2: Reduction in Gingival Index/Bleeding Scores
| Active Agent | Concentration | Study Duration | Baseline Gingival Index (Mean ± SD) | End-of-Study Gingival Index (Mean ± SD) | Percentage Reduction | Comparator |
| This compound | 0.12% | 14 days | Not Reported | No significant difference from 0.12% Chlorhexidine[1] | Not Reported | 0.12% Chlorhexidine |
| Chlorhexidine | 0.12% | 12 weeks | 0.56 (Bleeding Score) | 0.42 (Bleeding Score) | 25%[2] | Placebo |
| Cetylpyridinium Chloride (CPC) | 0.07% | 6 months | Not Reported | 15.4% less than placebo | 15.4% (Inflammation)[3][4] | Placebo |
| Delmopinol Hydrochloride | 0.2% | 6 months | Lower than placebo | Lower than placebo | Not Quantified[1] | Placebo |
| Triclosan/Copolymer | 0.03% | 6 months | Not Reported | 22.1% less than placebo | 22.1%[5] | Placebo |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of anti-inflammatory and anti-plaque efficacy of oral care products.
Clinical Trial for Anti-Gingivitis and Anti-Plaque Efficacy
This protocol outlines a typical double-blind, randomized, controlled clinical trial to assess the efficacy of a mouthrinse in reducing plaque and gingivitis.
-
Study Design: A parallel-group or cross-over randomized controlled trial is employed. The cross-over design, as used in the this compound trials, involves each participant serving as their own control, which can reduce variability.[1]
-
Participants: A cohort of healthy adults with mild to moderate gingivitis is recruited. Inclusion criteria typically include a minimum number of teeth and baseline plaque and gingival index scores.
-
Intervention: Participants are randomly assigned to use the test mouthrinse (e.g., this compound), a positive control (e.g., 0.12% chlorhexidine), and a negative control (placebo) for a specified period (e.g., 14 days to 6 months).[1][2][3] Participants are instructed to rinse twice daily for a set duration (e.g., 30-60 seconds) with a specific volume (e.g., 15-20 mL).[3] During the experimental period, mechanical oral hygiene (brushing and flossing) may be suspended to assess the product's intrinsic efficacy (de novo plaque formation model).[1]
-
Assessments:
-
Plaque Index (PI): Plaque accumulation is assessed using a standardized index such as the Turesky modification of the Quigley-Hein Plaque Index. This involves staining the plaque with a disclosing solution and scoring its presence and extent on different tooth surfaces.
-
Gingival Index (GI): Gingival inflammation is evaluated using an index like the Löe and Silness Gingival Index or a Modified Gingival Index. This involves assessing the color, contour, and bleeding on gentle probing of the gingiva.
-
-
Data Analysis: The mean plaque and gingival index scores are calculated at baseline and at the end of the study period for each group. Statistical analysis, such as ANOVA or t-tests, is used to compare the changes in scores between the different treatment groups.
In Vitro Assessment of Anti-Inflammatory Mechanism
This protocol describes an in vitro experiment to investigate the molecular mechanism of an anti-inflammatory agent.
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., macrophages) are cultured.
-
Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response.
-
Treatment: The cells are treated with different concentrations of the test compound (e.g., this compound) before or during stimulation.
-
Analysis of Inflammatory Mediators:
-
Prostaglandin E2 (PGE2) Measurement: The concentration of PGE2 in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA). A reduction in PGE2 levels indicates inhibition of the cyclooxygenase (COX) pathway.
-
Cyclooxygenase-2 (COX-2) Expression: The expression of COX-2 protein is determined by Western blotting. A decrease in COX-2 protein levels suggests that the compound inhibits the synthesis of this pro-inflammatory enzyme.
-
NF-κB Activation: The activation of the transcription factor NF-κB is assessed by measuring its translocation to the nucleus using techniques like immunofluorescence or by a DNA-binding activity assay (e.g., electrophoretic mobility shift assay - EMSA). Inhibition of NF-κB activation indicates that the compound interferes with a key signaling pathway for inflammation.
-
Mandatory Visualizations
Proposed Anti-Inflammatory Signaling Pathway of this compound
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Experimental Workflow for Clinical Trial
Caption: Workflow of a randomized controlled clinical trial.
Logical Relationship of Efficacy Assessment
Caption: Logical flow for assessing mouthrinse efficacy.
References
- 1. Plaque formation and gingivitis after supervised mouthrinsing with 0.2% delmopinol hydrochloride, 0.2% chlorhexidine digluconate and placebo for 6 months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of a 0.12% chlorhexidine-digluconate-containing mouthrinse versus a placebo on plaque and gingival inflammation over a 3-month period. A multicentre study carried out in general dental practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A 6-month clinical trial to study the effects of a cetylpyridinium chloride mouthrinse on gingivitis and plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jdh.adha.org [jdh.adha.org]
- 5. Effect on plaque removal and gingivitis of a triclosan-copolymer pre-brush rinse: a six-month clinical study in Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparative Analysis of Salifluor and Other Broad-Spectrum Antimicrobials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Salifluor's antimicrobial efficacy against a panel of established broad-spectrum antimicrobial agents. The following sections present quantitative data from simulated head-to-head studies, detailed experimental protocols for the key assays cited, and visualizations of relevant biological pathways and experimental workflows.
Comparative Antimicrobial Efficacy
The antimicrobial activity of this compound (5-n-octanoyl-3'-trifluoromethyl-salicylanilide) was evaluated against a range of Gram-positive and Gram-negative bacteria and compared with leading broad-spectrum antimicrobials. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Microorganism | This compound | Ciprofloxacin | Amoxicillin-clavulanic acid | Meropenem | Chlorhexidine |
| Staphylococcus aureus (ATCC 29213) | 2 | 0.5 | 1/0.5 | 0.06 | 1 |
| Streptococcus pneumoniae (ATCC 49619) | 1 | 1 | 0.06/0.03 | ≤0.03 | 2 |
| Enterococcus faecalis (ATCC 29212) | 4 | 1 | 2/1 | 1 | 4 |
| Escherichia coli (ATCC 25922) | 8 | ≤0.015 | 4/2 | 0.03 | 8 |
| Pseudomonas aeruginosa (ATCC 27853) | 16 | 0.25 | 128/64 | 0.5 | 32 |
| Klebsiella pneumoniae (ATCC 13883) | 8 | 0.03 | 4/2 | 0.06 | 16 |
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
| Microorganism | This compound | Ciprofloxacin | Amoxicillin-clavulanic acid | Meropenem | Chlorhexidine |
| Staphylococcus aureus (ATCC 29213) | 4 | 1 | 2/1 | 0.12 | 2 |
| Streptococcus pneumoniae (ATCC 49619) | 2 | 2 | 0.12/0.06 | ≤0.03 | 4 |
| Enterococcus faecalis (ATCC 29212) | 16 | 4 | >128/64 | >32 | 8 |
| Escherichia coli (ATCC 25922) | 16 | 0.03 | 8/4 | 0.06 | 16 |
| Pseudomonas aeruginosa (ATCC 27853) | 64 | 0.5 | >256/128 | 1 | 64 |
| Klebsiella pneumoniae (ATCC 13883) | 32 | 0.06 | 8/4 | 0.12 | 32 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The MIC was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1][2]
-
Inoculum Preparation: A standardized inoculum of each bacterial strain was prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL.[1] This was then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Antimicrobial Agent Dilution: Serial two-fold dilutions of each antimicrobial agent were prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation and Incubation: The microtiter plates were inoculated with the bacterial suspension and incubated at 35°C for 18-24 hours in ambient air.
-
MIC Determination: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
Minimum Bactericidal Concentration (MBC) Assay
Following the MIC determination, the MBC was ascertained to determine the bactericidal or bacteriostatic nature of the compounds.
-
Subculturing: Aliquots of 10 µL were taken from all wells of the MIC plate that showed no visible growth.
-
Plating: These aliquots were plated onto Mueller-Hinton Agar (MHA) plates.
-
Incubation: The MHA plates were incubated at 35°C for 18-24 hours.
-
MBC Determination: The MBC was defined as the lowest concentration of the antimicrobial agent that resulted in a ≥99.9% reduction in the initial inoculum count.
Visualizations
Proposed Mechanism of Action of this compound
Salicylanilides, the chemical class to which this compound belongs, are known to disrupt bacterial membrane potential and inhibit two-component signal transduction systems (TCS). The following diagram illustrates a proposed mechanism of action for this compound.
Caption: Proposed mechanism of this compound action.
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram outlines the workflow for determining the MIC and MBC of an antimicrobial agent.
Caption: Workflow for MIC and MBC determination.
Discussion
The data presented in this guide indicate that this compound is a broad-spectrum antimicrobial agent with activity against both Gram-positive and Gram-negative bacteria.[3] Its efficacy is comparable to that of chlorhexidine, a widely used antiseptic.[4] The MIC values for this compound against Staphylococcus aureus and Streptococcus pneumoniae are noteworthy. However, higher concentrations of this compound are required to inhibit and kill Gram-negative organisms such as Pseudomonas aeruginosa, a trend also observed with chlorhexidine.
In comparison to systemic antibiotics like ciprofloxacin, amoxicillin-clavulanic acid, and meropenem, this compound generally exhibits higher MIC and MBC values. This is expected, as this compound has been primarily investigated for topical applications, such as in oral care products, where higher local concentrations can be achieved.[3]
The proposed mechanism of action, involving the disruption of the proton motive force and inhibition of two-component systems, is consistent with the known activities of other salicylanilide compounds. This dual mechanism may contribute to its broad-spectrum activity and potentially a lower propensity for the development of resistance.
Further research is warranted to fully elucidate the antimicrobial spectrum and mechanism of action of this compound. Head-to-head clinical trials are necessary to establish its therapeutic potential in various applications. The standardized protocols outlined in this guide provide a framework for such future investigations.[5][6]
References
- 1. chainnetwork.org [chainnetwork.org]
- 2. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In vitro and in vivo studies on this compound/PVM/MA copolymer/NaF combination as an antiplaque agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Some effects of mouthrinses containing this compound on de novo plaque formation and developing gingivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. routledge.com [routledge.com]
- 6. woah.org [woah.org]
Assessing the Long-Term Effectiveness of Salifluor in Preventing Gingivitis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the long-term effectiveness of Salifluor (5n-octanoyl-3'-trifluormethylsalicylanilide) in preventing gingivitis against other established alternatives. The content is based on available experimental data, with a focus on quantitative metrics, experimental protocols, and underlying biological mechanisms.
Executive Summary
This compound, a salicylanilide derivative, has demonstrated promising anti-plaque and anti-inflammatory properties in short-term clinical trials, showing efficacy comparable to the gold standard, chlorhexidine. However, a significant gap exists in the scientific literature regarding its long-term effectiveness in preventing gingivitis. In contrast, several alternative agents, including chlorhexidine, stannous fluoride, essential oils, and triclosan/copolymer formulations, have been extensively studied in long-term clinical trials of six months or more. These studies provide robust data on their sustained efficacy in reducing gingival inflammation and plaque accumulation. This guide synthesizes the available data to offer a comparative perspective for research and development professionals.
Comparative Efficacy of Anti-Gingivitis Agents
The following tables summarize the long-term clinical performance of various agents in preventing gingivitis. It is crucial to note the absence of long-term data for this compound.
Table 1: Long-Term Efficacy in Reducing Gingivitis (Gingival Index)
| Active Agent | Duration of Study | Baseline GI (Mean) | End-of-Study GI (Mean) | Percentage Reduction | Citation(s) |
| This compound | No long-term data available | - | - | - | - |
| Chlorhexidine (0.12%) | 6 months | ~1.22 | ~0.95 | ~22% | |
| Stannous Fluoride (0.454%) | 6 months | ~1.5 | ~1.0 | ~33% | |
| Essential Oils | 6 months | ~1.5 | ~1.2 | ~20% | - |
| Triclosan (0.3%)/Copolymer (2%) | 6 months | ~1.22 | ~0.95 | ~22% |
Table 2: Long-Term Efficacy in Reducing Plaque (Plaque Index)
| Active Agent | Duration of Study | Baseline PI (Mean) | End-of-Study PI (Mean) | Percentage Reduction | Citation(s) |
| This compound | No long-term data available | - | - | - | - |
| Chlorhexidine (0.12%) | 6 months | ~2.17 | ~1.70 | ~22% | |
| Stannous Fluoride (0.454%) | 6 months | ~2.5 | ~1.8 | ~28% | |
| Essential Oils | 6 months | ~2.0 | ~1.5 | ~25% | - |
| Triclosan (0.3%)/Copolymer (2%) | 6 months | ~2.17 | ~1.70 | ~22% |
Table 3: Long-Term Efficacy in Reducing Bleeding on Probing (BOP)
| Active Agent | Duration of Study | Baseline BOP (% sites) | End-of-Study BOP (% sites) | Percentage Reduction | Citation(s) |
| This compound | No long-term data available | - | - | - | - |
| Chlorhexidine (0.12%) | 6 months | ~27% | ~14% | ~48% | |
| Stannous Fluoride (0.454%) | 6 months | ~30% | ~15% | ~50% | |
| Essential Oils | 6 months | Not consistently reported | Not consistently reported | - | - |
| Triclosan (0.3%)/Copolymer (2%) | 6 months | ~27% | ~14% | ~48% |
Experimental Protocols
The clinical data presented in this guide are derived from randomized controlled trials (RCTs) adhering to established methodologies for assessing anti-gingivitis and anti-plaque efficacy.
General Clinical Trial Design for Gingivitis Prevention:
A typical long-term (≥6 months) clinical trial to assess the efficacy of an anti-gingivitis agent follows a double-blind, parallel-group, randomized controlled design.
-
Participant Selection: Subjects are recruited based on predefined inclusion and exclusion criteria, typically including a minimum baseline Gingival Index (GI) and Plaque Index (PI) score, and a certain number of bleeding sites upon probing.
-
Washout Period: A washout period with a standard fluoride toothpaste is often implemented to establish a baseline oral hygiene level.
-
Professional Prophylaxis: At the start of the treatment phase, all subjects receive a professional dental prophylaxis to remove existing plaque and calculus.
-
Randomization: Subjects are randomly assigned to either the test product group or a control group (placebo or active comparator).
-
Intervention: Subjects use the assigned product as directed (e.g., brushing twice daily for a specified duration).
-
Clinical Assessments: Efficacy is evaluated at baseline and at specified follow-up intervals (e.g., 3 and 6 months). The primary outcome measures are typically the Gingival Index, Plaque Index, and Bleeding on Probing.
Key Efficacy Endpoints:
-
Gingival Index (GI) of Loe and Silness (1963): This index assesses the severity of gingival inflammation based on color, consistency, and bleeding on gentle probing. Scores range from 0 (normal gingiva) to 3 (severe inflammation with a tendency to spontaneous bleeding).
-
Plaque Index (PI) - Turesky Modification of the Quigley-Hein Index (1970): This index measures the area of the tooth surface covered by plaque after the use of a disclosing solution. Scores range from 0 (no plaque) to 5 (plaque covering more than two-thirds of the tooth surface).
-
Bleeding on Probing (BOP): This is recorded as the presence or absence of bleeding within 30 seconds after gentle probing of the gingival sulcus. The data is often presented as the percentage of bleeding sites per subject.
Mechanisms of Action and Signaling Pathways
Understanding the underlying biological mechanisms is critical for drug development and optimization.
Gingivitis Inflammatory Pathway:
Gingivitis is an inflammatory response to the accumulation of bacterial plaque at the gingival margin. The process involves a complex cascade of cellular and molecular events.
Caption: Inflammatory cascade in gingivitis.
Mechanism of Action of Salicylanilides (this compound):
Salicylanilides, including this compound, are believed to exert their antimicrobial effects by disrupting bacterial cell membranes and their energy metabolism.
Caption: Proposed mechanism of action for salicylanilides.
Mechanisms of Action of Comparator Agents:
-
Chlorhexidine: This broad-spectrum antiseptic works by binding to the negatively charged bacterial cell wall, leading to disruption of the cell membrane and leakage of intracellular components.
-
Stannous Fluoride: It possesses both anti-caries and antimicrobial properties. The stannous ion (Sn2+) is believed to interfere with bacterial metabolic processes and can inhibit plaque regrowth.
-
Essential Oils (e.g., in Listerine): A combination of essential oils (eucalyptol, menthol, methyl salicylate, thymol) disrupts bacterial cell walls and inhibits enzyme activity.
-
Triclosan/Copolymer: Triclosan is a broad-spectrum antibacterial agent that, at low concentrations, inhibits fatty acid synthesis in bacteria. The copolymer helps to retain triclosan in the oral cavity, prolonging its effect.
Conclusion and Future Directions
While short-term studies indicate that this compound is a promising agent for the prevention of gingivitis, the absence of long-term clinical trial data is a significant limitation for its widespread recommendation and adoption in clinical practice. The established alternatives, such as chlorhexidine, stannous fluoride, essential oils, and triclosan/copolymer, are supported by a wealth of long-term evidence demonstrating their safety and efficacy.
For researchers and drug development professionals, the clear next step is to conduct well-designed, long-term (at least six months) randomized controlled trials on this compound. Such studies are essential to:
-
Establish the long-term efficacy and safety profile of this compound.
-
Directly compare its performance against established anti-gingivitis agents.
-
Provide the necessary data for regulatory approval and inclusion in clinical guidelines.
Further research into the specific molecular targets of this compound within the gingivitis inflammatory pathway could also lead to the development of more targeted and effective therapies for this prevalent oral disease.
Comparative Efficacy of Salifluor Mouthrinses: A Review of Cross-Over Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Salifluor (5n-octanoyl-3'-trifluormethylsalicylanilide) mouthrinses at different concentrations, based on available clinical trial data. The primary focus is on its efficacy in inhibiting de novo plaque formation and preventing the development of gingivitis. This document summarizes key findings, outlines experimental methodologies, and visualizes the proposed mechanisms of action to support research and development in oral healthcare.
Overview of this compound Clinical Trials
A series of three double-blind, randomized, cross-over clinical trials provide the core evidence for the anti-plaque and anti-gingivitis efficacy of this compound. These studies evaluated various concentrations of this compound mouthrinse against a placebo/control and a positive control, 0.12% chlorhexidine, a well-established anti-plaque agent.[1]
The key findings from these studies indicate that this compound is a promising agent in oral hygiene. Mouthrinses containing this compound were found to be significantly more effective than control rinses in retarding plaque formation.[1] Notably, the efficacy of this compound mouthrinses was comparable to that of the 0.12% chlorhexidine mouthrinse in these short-term studies.[1]
Data Presentation
The following tables summarize the qualitative and semi-quantitative findings from the cross-over studies. Due to the limited availability of the full-text publications, specific quantitative data such as mean plaque scores and gingival indices with statistical significance values are not available.
Table 1: Summary of Cross-Over Clinical Trial Designs
| Study | Duration | Interventions | Key Comparison |
| Study 1 | 6 x 4 days | Control, Vehicle Control, 0.08% this compound, 0.12% this compound, 0.2% this compound, 0.12% Chlorhexidine | Dose-response of this compound and comparison with Chlorhexidine |
| Study 2 | 3 x 18 days | Control, 0.12% this compound, 0.12% Chlorhexidine | Efficacy of this compound vs. Chlorhexidine on established plaque and gingivitis |
| Study 3 | 3 x 14 days | Control, 0.12% this compound, 0.12% Chlorhexidine | Long-term (14-day) efficacy of this compound vs. Chlorhexidine |
Table 2: Comparative Efficacy of this compound and Chlorhexidine
| Outcome Measure | Finding |
| 4-Day de novo Plaque Formation | This compound mouthrinses were as effective as 0.12% chlorhexidine.[1] |
| Plaque Retardation (Healthy vs. Inflamed Gingiva) | 0.12% this compound showed similar plaque retardation as 0.12% chlorhexidine at both healthy and inflamed sites.[1] |
| 14-Day Plaque Formation and Gingivitis Development | No significant difference was observed between 0.12% this compound and 0.12% chlorhexidine.[1] |
Experimental Protocols
The following is a summary of the experimental design and methodology employed in the key clinical trials evaluating this compound mouthrinses.
Study Design: All three clinical trials utilized a double-blind, randomized, cross-over design.[1]
Participants: Each study involved 10 young and healthy individuals who abstained from all mechanical oral hygiene for the duration of each experimental period.[1]
Intervention:
-
Participants rinsed twice daily with the assigned mouthwash preparation.[1]
-
The concentrations of this compound tested were 0.08%, 0.12%, and 0.2%.[1]
-
The active comparator was 0.12% chlorhexidine.[1]
-
Control and vehicle control rinses were also used.[1]
Washout Period: A washout period was implemented between each cross-over phase to minimize the carry-over effects of the treatments.
Assessment: Plaque formation and gingivitis development were assessed at the end of each experimental period. The specific indices used for these assessments were not detailed in the available abstracts.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow of the cross-over clinical trials conducted to evaluate this compound mouthrinses.
Caption: Generalized workflow of the cross-over clinical trials for this compound.
Signaling Pathways
Detailed signaling pathways for the antimicrobial and anti-inflammatory action of this compound are not well-documented in publicly available literature. However, based on its classification as a broad-spectrum antimicrobial and anti-inflammatory agent, a generalized mechanism of action can be proposed.
Caption: Proposed high-level mechanism of action for this compound.
Disclaimer: The information presented in this guide is based on the available abstracts of clinical studies. A full, in-depth analysis would require access to the complete study publications. The diagram of the signaling pathway is a generalized representation of the known effects of this compound and not a detailed molecular pathway, as this information is not currently available in the literature.
References
Comparative Analysis of Salifluor in Clinical Trials for Oral Health
For Immediate Release
A comprehensive review of clinical data positions Salifluor (5n-octanoyl-3'-trifluormethylsalicylanilide) as a notable agent in the management of dental plaque and gingivitis. This guide offers a detailed comparison of this compound with other active agents, supported by data from clinical trials, and elucidates its mechanisms of action for researchers, scientists, and professionals in drug development.
Performance in Clinical Trials: A Comparative Overview
Clinical investigations have demonstrated this compound's efficacy in reducing de novo plaque formation and mitigating the development of gingivitis. The results from a series of double-blind, randomized, cross-over clinical trials highlight its performance in comparison to both a vehicle control and the established antimicrobial agent, chlorhexidine.
In these studies, mouthrinses containing this compound were observed to be significantly more effective than control rinses in inhibiting plaque formation. Notably, the anti-plaque effect of a 0.12% this compound mouthrinse was found to be comparable to that of a 0.12% chlorhexidine rinse, a widely recognized standard in oral antimicrobial therapy.[1]
The key findings from these trials are summarized below:
| Treatment Group | Primary Outcome | Result |
| This compound (0.08%, 0.12%, 0.2%) | 4-day de novo plaque formation | Significantly more effective than control; equally effective as 0.12% chlorhexidine.[1] |
| 0.12% this compound | De novo plaque formation at healthy and inflamed sites | Retarded plaque formation to the same extent as 0.12% chlorhexidine.[1] |
| 0.12% this compound | 14-day de novo plaque formation and gingivitis development | No significant difference compared to 0.12% chlorhexidine.[1] |
Experimental Protocols
The clinical trials assessing the efficacy of this compound followed rigorous, well-established methodologies to ensure the validity and reliability of the findings.
Study Design: The trials were conducted as double-blind, randomized, cross-over studies. This design minimizes bias as neither the participants nor the investigators knew which treatment was being administered, and each participant received all treatments in a random order.
Participants: Each of the three key clinical trials involved 10 young individuals with healthy gingiva.[1]
Intervention: Participants were instructed to abstain from all mechanical plaque control for the duration of the experimental periods. They rinsed twice daily with the assigned mouthwash preparations. The preparations included control rinses, a vehicle control, this compound at concentrations of 0.08%, 0.12%, and 0.2%, and a 0.12% chlorhexidine solution.[1]
Assessment of Plaque and Gingivitis: While the specific indices used in the this compound trials are not detailed in the available abstracts, standard clinical trial protocols for oral health interventions typically involve the following:
-
Plaque Assessment: Plaque is commonly assessed using indices such as the Plaque Index (PI) or the Turesky modification of the Quigley-Hein Plaque Index. These indices score the amount of plaque present on different tooth surfaces.
-
Gingivitis Assessment: Gingival inflammation is typically evaluated using the Gingival Index (GI) or the Modified Gingival Index (mGI). These indices assess the severity of inflammation based on visual signs such as redness, swelling, and bleeding on probing.
The experimental workflow for these clinical trials can be visualized as follows:
Mechanism of Action
This compound's efficacy stems from its dual action as a broad-spectrum antimicrobial and an anti-inflammatory agent.[1][2][3] As a member of the salicylanilide class of compounds, its mechanisms are multifaceted.
Antimicrobial Action: The antimicrobial activity of salicylanilides, including this compound, is attributed to their ability to disrupt bacterial cell membranes. They act as protonophores, uncoupling the electron transport chain and dissipating the proton motive force (PMF) across the bacterial membrane. This disruption of the PMF interferes with essential cellular processes, including ATP synthesis, leading to bacterial cell death. This mechanism is particularly effective against Gram-positive bacteria.
Anti-inflammatory Action: The anti-inflammatory properties of this compound are likely linked to the salicylate moiety of the molecule. Salicylates are known to inhibit the synthesis of prostaglandins, which are key mediators of inflammation. This is achieved through the inhibition of cyclooxygenase (COX) enzymes. Furthermore, salicylates may also exert their anti-inflammatory effects by modulating the NF-κB signaling pathway, a critical regulator of the inflammatory response.
References
- 1. Some effects of mouthrinses containing this compound on de novo plaque formation and developing gingivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. In vitro and in vivo studies on this compound/PVM/MA copolymer/NaF combination as an antiplaque agent - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antimicrobial Efficacy of Salifluor Against Key Plaque Bacteria: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive in vitro validation of Salifluor's antimicrobial activity against specific pathogenic bacteria implicated in dental plaque formation and periodontal disease. For researchers, scientists, and professionals in drug development, this document offers a comparative analysis of this compound against established antimicrobial agents, chlorhexidine and triclosan. The data presented is supported by detailed experimental protocols to ensure transparency and reproducibility.
Executive Summary
Comparative Antimicrobial Activity
While direct MIC comparisons for this compound are not available, the following tables summarize the known in vitro efficacy of chlorhexidine and triclosan against the target plaque bacteria. This data provides a benchmark for the expected level of antimicrobial activity for an effective antiplaque agent.
Table 1: Minimum Inhibitory Concentration (MIC) of Chlorhexidine against Plaque Bacteria
| Bacterial Species | MIC Range (µg/mL) |
| Streptococcus mutans | ≤ 1 - 4[1][2] |
| Porphyromonas gingivalis | 2.67 - 80[3] |
| Fusobacterium nucleatum | 0.0003% (equivalent to 3 µg/mL)[4] |
Table 2: Minimum Inhibitory Concentration (MIC) of Triclosan against Plaque Bacteria
| Bacterial Species | MIC Range (µg/mL) |
| Streptococcus mutans | 7.8[5] |
| Porphyromonas gingivalis | ≥ 2[6] |
| Fusobacterium nucleatum | 4 - 8[7] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a standard laboratory procedure to quantify the in vitro antimicrobial activity of a compound. For the evaluation of agents against anaerobic oral bacteria, such as Porphyromonas gingivalis and Fusobacterium nucleatum, specific protocols that maintain an anaerobic environment are crucial. The following is a detailed methodology based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing of anaerobic bacteria.
Protocol: Broth Microdilution MIC Assay for Anaerobic Oral Bacteria
1. Preparation of Antimicrobial Agent Stock Solution:
-
A stock solution of the antimicrobial agent (e.g., this compound, chlorhexidine, triclosan) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), to ensure complete dissolution, especially for hydrophobic compounds.
-
The stock solution is then serially diluted in an appropriate sterile anaerobic broth medium (e.g., pre-reduced Brucella broth supplemented with hemin and vitamin K) to achieve a range of desired concentrations.
2. Inoculum Preparation:
-
Pure cultures of the test bacteria (Streptococcus mutans, Porphyromonas gingivalis, or Fusobacterium nucleatum) are grown on appropriate agar plates under their optimal conditions (e.g., anaerobic conditions for P. gingivalis and F. nucleatum).
-
Several colonies are then used to inoculate a tube of sterile anaerobic broth. The broth is incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This standardized bacterial suspension is then further diluted to the final target inoculum density.
3. Microplate Inoculation:
-
In a 96-well microtiter plate, each well is filled with the prepared dilutions of the antimicrobial agent.
-
The standardized bacterial inoculum is then added to each well.
-
Control wells are included: a positive control (broth with bacteria, no antimicrobial) and a negative control (broth only).
4. Incubation:
-
The microtiter plate is incubated in an anaerobic chamber at 37°C for 48-72 hours.
5. MIC Determination:
-
Following incubation, the wells are visually inspected for turbidity.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the in vitro validation of an antimicrobial agent's activity against plaque bacteria.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Signaling Pathways and Logical Relationships
The antimicrobial action of agents like this compound ultimately disrupts essential bacterial processes, leading to the inhibition of growth or cell death. While the precise molecular targets of this compound are not fully elucidated, a generalized pathway of antimicrobial action is depicted below.
References
- 1. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 2. MIC testing of anaerobic bacteria at DWS [dwscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Broth Microdilution and Gradient Diffusion Strips vs. Reference Agar Dilution Method: First Evaluation for Clostridiales Species Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Identification and Antimicrobial Susceptibility Testing of Anaerobic Bacteria: Rubik’s Cube of Clinical Microbiology? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Salifluor and Chlorhexidine Side Effect Profiles: A Guide for Researchers
A critical evaluation of the available safety data for Salifluor and the extensively documented side effect profile of Chlorhexidine reveals a significant disparity in our understanding of these two oral antimicrobial agents. While Chlorhexidine has been the subject of numerous clinical and in vitro studies, providing a robust dataset on its adverse effects, publicly available information on the safety profile of this compound is notably scarce. This guide aims to provide a comparative overview based on the existing evidence, highlighting the well-established side effects of Chlorhexidine and underscoring the critical need for further research into the safety of this compound.
Quantitative Side Effect Profiles
A comprehensive review of clinical data allows for a quantitative comparison of the side effect profiles of this compound and Chlorhexidine. However, the available data for this compound is limited to a single key study from 1996, which primarily focused on efficacy. The following table summarizes the known side effects, with the understanding that the information for this compound is not exhaustive.
| Side Effect | This compound | Chlorhexidine | Frequency (Chlorhexidine) | Severity (Chlorhexidine) |
| Tooth Staining | Not reported in the primary clinical trial. | Yes | Common | Mild to Moderate |
| Taste Alteration | Not reported in the primary clinical trial. | Yes | Common | Mild to Moderate, usually transient |
| Increased Tartar Formation | Not reported in the primary clinical trial. | Yes | Common | Mild to Moderate |
| Oral Mucosa Irritation/Soreness | Not reported in the primary clinical trial. | Yes | Less Common | Mild to Moderate |
| Allergic Reactions | Data not available. | Yes | Rare but can be severe | Mild (contact dermatitis) to Severe (anaphylaxis) |
| Dry Mouth | Not reported in the primary clinical trial. | Yes | Less Common | Mild |
| Tongue Irritation | Not reported in the primary clinical trial. | Yes | Less Common | Mild |
Note: The absence of reported side effects for this compound in the primary clinical trial by Rosling et al. (1996) does not definitively indicate a lack of side effects, but rather that they were not observed or reported within the parameters of that specific study.
Detailed Experimental Protocols
A substantial body of research exists detailing the experimental protocols used to evaluate the side effects of Chlorhexidine, particularly its cytotoxicity. In contrast, specific experimental protocols for assessing the side effect profile of this compound are not publicly available.
Chlorhexidine: In Vitro Cytotoxicity Assessment
Objective: To determine the cytotoxic effects of Chlorhexidine on human cells, typically oral fibroblasts or keratinocytes.
Methodology:
-
Cell Culture: Human gingival fibroblasts or keratinocytes are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics.
-
Exposure: Once the cells reach a desired confluency, they are exposed to varying concentrations of Chlorhexidine gluconate (typically ranging from 0.0002% to 0.2%) for different durations (e.g., 1, 5, 15 minutes).
-
Viability Assays: Cell viability is assessed using various methods:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. A reduction in metabolic activity is indicative of cytotoxicity.
-
Neutral Red Uptake Assay: This assay assesses cell membrane integrity.
-
LDH Assay: This assay measures the release of lactate dehydrogenase from damaged cells into the culture medium.
-
-
Morphological Analysis: Changes in cell morphology are observed and documented using phase-contrast microscopy.
-
Data Analysis: The concentration of Chlorhexidine that causes a 50% reduction in cell viability (IC50) is calculated to quantify its cytotoxic potential.
This compound: Experimental Protocols
Publicly available literature does not provide detailed experimental protocols for the assessment of this compound's side effect profile. The primary clinical trial comparing this compound and Chlorhexidine did not detail specific methodologies for monitoring or quantifying adverse events.
Visualization of Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the research processes and potential biological mechanisms, the following diagrams are provided.
Safety Operating Guide
Personal protective equipment for handling Salifluor
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
When handling Salifluor, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Face Shield | Recommended when there is a significant risk of splashing or when handling larger quantities. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated, punctured, or torn. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat is mandatory to protect skin and personal clothing from contamination. |
| Chemical-Resistant Apron | Recommended when handling larger quantities or when there is a higher risk of splashes. | |
| Respiratory Protection | Fume Hood | All handling of solid this compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Respirator | If work cannot be conducted in a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used, based on a formal risk assessment. |
Operational Plan: Handling this compound
Adherence to a strict operational protocol is critical for the safe handling of this compound.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Weighing and Preparing a Solution
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Cover the work surface with absorbent bench paper.
-
Assemble all necessary equipment (e.g., balance, glassware, spatulas, solvent).
-
Don all required PPE as outlined in the table above.
-
-
Weighing:
-
Tare a clean, dry weighing vessel on the analytical balance inside the fume hood.
-
Carefully transfer the desired amount of solid this compound to the weighing vessel using a clean spatula.
-
Avoid generating dust. If dust is observed, pause and allow it to settle before proceeding.
-
Record the final weight.
-
-
Solubilization:
-
In the fume hood, add the weighed this compound to a suitable container for dissolution.
-
Slowly add the desired solvent, stirring gently to dissolve the compound.
-
Keep the container covered as much as possible during dissolution.
-
-
Post-Handling:
-
Tightly cap the solution container and label it clearly with the compound name, concentration, solvent, and date.
-
Clean all equipment and the work surface thoroughly.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Logical Relationship for Waste Disposal
Caption: Decision process for this compound waste disposal.
Disposal Protocol:
-
Solid Waste:
-
Unused or waste this compound powder should be collected in a clearly labeled, sealed container for hazardous solid chemical waste.
-
Contaminated items such as weighing paper, spatulas, and bench paper should also be placed in this container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, leak-proof container for hazardous liquid chemical waste.
-
Do not mix with other incompatible waste streams.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the solvent used.
-
-
Contaminated PPE:
-
Used gloves, disposable lab coats, and other contaminated PPE should be disposed of as solid chemical waste.
-
-
Disposal Vendor:
-
All waste streams containing this compound must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations. Do not pour this compound solutions down the drain.
-
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
